2-Fluoro-4-nitrobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBIHGQYRYAMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374628 | |
| Record name | 2-fluoro-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34667-88-4 | |
| Record name | 2-fluoro-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2-Fluoro-4-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development and medicinal chemistry.
Core Physical and Chemical Properties
This compound is a solid, typically appearing as an off-white to light yellow or beige crystalline powder.[1][2] It is a crucial building block in the synthesis of various organic molecules due to its reactive functional groups.
Data Presentation: Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound. It is important to note that some physical properties, such as boiling point and density, are not consistently reported across sources and may be predicted values.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃FN₂O₂ | [3][4][5][6] |
| Molecular Weight | 166.11 g/mol | [3][4][6][7] |
| Melting Point | 69.0 - 71.5 °C | [8] |
| Boiling Point | 0 °C (Predicted/Placeholder) | [2] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [2] |
| Appearance | Off-white to light yellow solid | [1][2][5] |
| Purity | ≥95% - 98% | [4][5] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory techniques for organic compounds.
Determination of Melting Point
The melting point of this compound can be accurately determined using a capillary melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[9]
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[9]
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[10]
-
Place the packed capillary tube into the heating block of the melting point apparatus.[10]
-
Heat the block rapidly to about 15-20°C below the expected melting point (approximately 50°C).[9]
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[11]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[9]
-
The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-2°C).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
Apparatus:
-
NMR spectrometer
-
5 mm NMR tubes
-
Pipettes
-
Volumetric flask
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)[1]
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum.
-
Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.[12]
-
The expected ¹H NMR spectrum in DMSO-d₆ should show signals in the aromatic region, consistent with the structure of this compound.[13]
Mandatory Visualization
Synthesis and Purification Workflow for this compound
The following diagram illustrates a common synthetic route and subsequent purification process for this compound, starting from 2-fluoro-4-nitrophenylamine.[8]
Caption: A logical workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 34667-88-4 [m.chemicalbook.com]
- 3. This compound | C7H3FN2O2 | CID 2759048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. usbio.net [usbio.net]
- 7. echemi.com [echemi.com]
- 8. CN101648890B - Synthesis method of this compound - Google Patents [patents.google.com]
- 9. almaaqal.edu.iq [almaaqal.edu.iq]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
- 13. This compound | 34667-88-4 [chemicalbook.com]
2-Fluoro-4-nitrobenzonitrile chemical structure and IUPAC name
An In-depth Technical Guide to 2-Fluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, and relevant experimental protocols, presented in a clear and structured format for ease of use by researchers and professionals in drug development.
Chemical Structure and IUPAC Name
This compound is an organic compound featuring a benzene ring substituted with a fluorine atom, a nitro group, and a nitrile group.
IUPAC Name: this compound[1][2]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₃FN₂O₂ | [1][3][4][5] |
| Molecular Weight | 166.11 g/mol | [1][5][6] |
| Appearance | Off-white to light yellow solid | [7] |
| Melting Point | 69.0-71.5 °C | [8] |
| Boiling Point | 0 °C | [7] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [4][7] |
| Purity | 98% | [3] |
| InChI Key | UXBIHGQYRYAMFN-UHFFFAOYSA-N | [1][2][3][6] |
| CAS Number | 34667-88-4 | [1][3][4] |
Role in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly as an irreversible inhibitor of tyrosine kinases. These inhibitors are instrumental in the treatment of a range of diseases, including cancer, atherosclerosis, and psoriasis.[8]
Caption: Logical relationship of this compound in drug development.
Experimental Protocols
Synthesis of this compound from 2-Fluoro-4-nitrobenzamide
This protocol details the synthesis of this compound from 2-fluoro-4-nitrobenzamide.[7][9]
Materials:
-
2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol)
-
Phosphorus pentoxide/hexamethyldisiloxane
-
1,2-dichloroethane (20 mL)
-
Hexane (200 mL)
-
5% methanol/chloroform mixture (400 mL)
Procedure:
-
A mixture of 2-fluoro-4-nitrobenzamide and phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane is heated and refluxed at 100 °C for 4 hours under a nitrogen atmosphere.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is filtered through a silicone plug.
-
The plug is washed first with hexane and then with a 5% methanol/chloroform mixture.
-
The methanol/chloroform washings are combined and concentrated under reduced pressure to yield this compound as a beige solid (0.71 g, 95% yield).
Caption: Experimental workflow for the synthesis of this compound.
Synthesis of this compound from 2-Fluoro-4-nitrophenylamine
This patented method involves the diazotization and subsequent cyanation of 2-fluoro-4-nitrophenylamine.[8]
Raw Material: 2-fluoro-4-nitrophenylamine
Procedure:
-
The -NH₂ group in 2-fluoro-4-nitrophenylamine is converted to -Br via diazotization bromination.
-
The resulting intermediate undergoes a cyaniding reaction using NMP as a solvent to yield this compound.
This method is noted for its use of inexpensive and readily available raw materials with lower toxicity, making it suitable for industrialized production.[8]
References
- 1. This compound | C7H3FN2O2 | CID 2759048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 34667-88-4 [sigmaaldrich.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. usbio.net [usbio.net]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. This compound CAS#: 34667-88-4 [amp.chemicalbook.com]
- 8. CN101648890B - Synthesis method of this compound - Google Patents [patents.google.com]
- 9. This compound | 34667-88-4 [chemicalbook.com]
A Comprehensive Technical Guide to 2-Fluoro-4-nitrobenzonitrile (CAS: 34667-88-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Fluoro-4-nitrobenzonitrile, a key chemical intermediate in pharmaceutical synthesis. This document consolidates essential information on its chemical and physical properties, safety data, synthesis protocols, and applications in drug discovery, particularly in the development of tyrosine kinase inhibitors.
Chemical and Physical Properties
This compound is a substituted aromatic compound containing fluoro, nitro, and cyano functional groups. These reactive sites make it a versatile building block in organic synthesis.
| Property | Value |
| CAS Number | 34667-88-4 |
| Molecular Formula | C₇H₃FN₂O₂[1][2][3] |
| Molecular Weight | 166.11 g/mol [1][2][3][4] |
| Appearance | Off-white to light yellow or pale-yellow to orange to yellow-brown solid[5][6] |
| Melting Point | 0°C[5] |
| Boiling Point | 0°C[5] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted)[5] |
| Purity | ≥95%[1] |
| Storage Temperature | Room Temperature, sealed in dry conditions, or at -20°C[3][5][6] |
Safety and Hazard Information
This compound is classified as a dangerous good for transport and requires careful handling.[1]
| Hazard Statement | Description |
| H301 / H302 | Toxic or harmful if swallowed[7] |
| H311 / H312 | Toxic or harmful in contact with skin[7] |
| H315 | Causes skin irritation[7] |
| H319 | Causes serious eye irritation[7] |
| H331 / H332 | Toxic or harmful if inhaled[7] |
| H335 | May cause respiratory irritation[8] |
Precautionary Statements: P261, P280, P305, P338, P351[6].
Synthesis of this compound
Several synthetic routes for this compound have been reported. Below are detailed experimental protocols for two common methods.
Synthesis from 2-Fluoro-4-nitrobenzamide
This method involves the dehydration of 2-fluoro-4-nitrobenzamide.
Experimental Protocol: A mixture of 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol) and phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane (20 mL) is heated and refluxed for 4 hours at 100 °C under a nitrogen atmosphere.[2][9] Upon completion, the reaction mixture is cooled to room temperature. It is then filtered through a silicone plug and washed first with hexane (200 mL) and subsequently with a 5% methanol/chloroform mixture (400 mL). The methanol/chloroform washings are combined and concentrated under reduced pressure to yield this compound as a beige solid (0.71 g, 95% yield).[2][9]
Caption: Dehydration of 2-Fluoro-4-nitrobenzamide.
Synthesis from 2-Fluoro-4-nitroaniline
This synthetic pathway utilizes a diazotization-bromination reaction followed by cyanation.
Experimental Protocol: 2-Fluoro-4-nitroaniline is used as the starting material. A diazotization bromination reaction is performed to convert the amino group (-NH₂) into a bromine atom (-Br). Subsequently, a cyanation reaction is carried out using N-methyl-2-pyrrolidone (NMP) as a solvent to yield this compound.[10] The product is a yellow crystal with a purity of ≥ 99.0% as determined by HPLC.[10]
Caption: Two-step synthesis from 2-Fluoro-4-nitroaniline.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of pharmaceutical compounds.[10] Its primary application is in the development of irreversible tyrosine kinase inhibitors.[10] These inhibitors are a class of targeted cancer therapies that can also be used to treat other conditions such as atherosclerosis, restenosis, endometriosis, and psoriasis.[10]
The presence of the fluoro and nitro groups on the benzene ring allows for strategic modifications and the introduction of various functional groups, making it a versatile scaffold for creating libraries of compounds for drug discovery.
Caption: Synthetic workflow to produce tyrosine kinase inhibitors.
Conclusion
This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and drug development. Its well-defined synthesis routes and versatile reactivity make it an essential component in the production of targeted therapeutics. Researchers and scientists should handle this compound with appropriate safety precautions due to its toxicity. This guide provides a foundational understanding for its effective and safe utilization in a research and development setting.
References
- 1. scbt.com [scbt.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. This compound CAS#: 34667-88-4 [amp.chemicalbook.com]
- 6. This compound | 34667-88-4 [sigmaaldrich.com]
- 7. This compound | C7H3FN2O2 | CID 2759048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. This compound | 34667-88-4 [chemicalbook.com]
- 10. CN101648890B - Synthesis method of this compound - Google Patents [patents.google.com]
2-Fluoro-4-nitrobenzonitrile molecular weight and formula
This guide provides the fundamental molecular and chemical properties of 2-Fluoro-4-nitrobenzonitrile, a compound of interest for researchers, scientists, and professionals in drug development.
Molecular and Chemical Data
The core chemical identifiers for this compound are summarized below. This data is essential for accurate experimental design, chemical synthesis, and regulatory documentation. The molecular formula defines the elemental composition, while the molecular weight is crucial for stoichiometric calculations in chemical reactions.
| Property | Value |
| Molecular Formula | C₇H₃FN₂O₂[1][2][3][4][5] |
| Molecular Weight | 166.11 g/mol [1][3][4][5][6] |
| Exact Mass | 166.01785550 Da[1] |
| CAS Number | 34667-88-4[2][3][4] |
| IUPAC Name | This compound[1] |
Experimental Protocols and Signaling Pathways
The request for experimental protocols and signaling pathway diagrams is not applicable to the fundamental chemical properties of a single small molecule like this compound. Such information would be relevant in the context of its biological activity, synthesis methods, or mechanism of action in a specific biological system. For instance, a study investigating the inhibitory effects of this compound on a particular enzyme would involve detailed experimental protocols and might elucidate a signaling pathway. However, the intrinsic properties of molecular weight and formula do not have associated experimental procedures or biological pathways.
Should research be conducted on the synthesis or biological interactions of this compound, the following logical workflow could be visualized.
Caption: A logical workflow for the synthesis and biological evaluation of a chemical compound.
References
2-Fluoro-4-nitrobenzonitrile safety data sheet (SDS) and handling
An In-depth Technical Guide to the Safe Handling of 2-Fluoro-4-nitrobenzonitrile
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for this compound (CAS No: 34667-88-4), a key intermediate in pharmaceutical synthesis.[1]
Section 1: Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₃FN₂O₂ |
| Molecular Weight | 166.11 g/mol [2][3] |
| Appearance | Pale-yellow to Orange to Yellow-brown Solid[4] |
| Purity | 98%[3][4] |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | 1.4±0.1 g/cm³[5] |
| Storage Temperature | Room Temperature[4] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 / 4 | H301: Toxic if swallowed[2][6] / H302: Harmful if swallowed[2][4] |
| Acute Toxicity, Dermal | 3 / 4 | H311: Toxic in contact with skin[2][6] / H312: Harmful in contact with skin[2][4] |
| Acute Toxicity, Inhalation | 3 / 4 | H331: Toxic if inhaled[2][6] / H332: Harmful if inhaled[4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[4] |
Signal Word: Danger[2][5] or Warning[4]
Hazard Pictograms:
-
GHS06: Skull and crossbones
-
GHS07: Exclamation mark[4]
Section 3: Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is crucial to minimize risk when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat, and for larger quantities or risk of splashing, a chemical-resistant apron or suit.
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory.
-
A chemical fume hood is required for all procedures involving this compound.
-
An eyewash station and safety shower must be readily accessible.[7]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors.[8] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from heat, sparks, and open flames.[7]
Spill and Leak Procedures
-
Small Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and surrounding areas.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[10]
-
If on Skin: Immediately wash with plenty of soap and water.[9] Remove contaminated clothing and wash it before reuse.[9] Seek medical attention if irritation persists.
-
If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing.[9] Call a poison center or doctor if you feel unwell.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] Seek immediate medical attention.
Section 4: Risk Assessment and Control Workflow
The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling this compound.
Caption: Risk assessment and control workflow for this compound.
Section 5: Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[8]
This technical guide is intended to provide essential safety information for trained professionals. Always consult the full Safety Data Sheet (SDS) before handling any chemical and adhere to your institution's safety protocols.
References
- 1. CN101648890B - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. This compound | C7H3FN2O2 | CID 2759048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 34667-88-4 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. chemical-label.com [chemical-label.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. westliberty.edu [westliberty.edu]
Technical Guide: 2-Fluoro-4-nitrobenzonitrile - A Comprehensive Overview of Hazards and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.
Introduction
2-Fluoro-4-nitrobenzonitrile is a substituted aromatic compound with the molecular formula C₇H₃FN₂O₂.[1][2][3] It serves as a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry for the development of therapeutic agents, including tyrosine kinase inhibitors for cancer therapy.[4] Given its reactive nature and potential biological activity, a thorough understanding of its hazards and toxicity is paramount for safe handling and use in a research and development setting.
This technical guide provides a consolidated overview of the known hazards, toxicity, and safety precautions associated with this compound, compiled from various safety data sheets and chemical databases.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity upon ingestion, dermal contact, and inhalation.[1][5][6]
GHS Classification
The GHS classification for this compound is summarized in the table below. It is important to note that classifications may vary slightly between suppliers.[1]
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed[1][5][6] |
| Acute Toxicity, Dermal | 3 | Danger | H311: Toxic in contact with skin[1][5][6] |
| Acute Toxicity, Inhalation | 3 | Danger | H331: Toxic if inhaled[1][5][6] |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | Warning | H335: May cause respiratory irritation[1] |
Hazard Pictograms
The following pictograms are associated with this compound:
Toxicological Information
While specific quantitative toxicity data such as LD50 (median lethal dose) values for this compound are not readily available in the public domain, the GHS classification of Acute Toxicity Category 3 indicates a high degree of toxicity. [1][5] Symptoms of Exposure:
-
Skin contact: May result in inflammation, itching, scaling, reddening, or blistering. [7]* Eye contact: Can cause redness, pain, or severe eye damage. [7]* Inhalation: May lead to irritation of the lungs and respiratory system. Overexposure could result in serious illness. [7]* Ingestion: Toxic if swallowed. [1][5][6]
Experimental Protocols
Detailed experimental protocols for the toxicity testing of this compound are not publicly available. However, a standard protocol for assessing acute oral toxicity, such as the OECD Guideline 423, would likely be followed.
Representative Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (based on OECD 423)
Objective: To determine the acute oral toxicity of a substance by assigning it to a GHS hazard category.
Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step:
-
No further testing is needed.
-
Dosing of more animals with the same dose.
-
Dosing of more animals at the next higher or lower dose level.
Methodology:
-
Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with free access to food and water.
-
Dose Levels: The substance is tested at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken immediately: [5][7]
| Exposure Route | First Aid Measures |
|---|---|
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. [7] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately. [7] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately. [7] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately. [7]|
Handling and Storage
Handling:
-
Handle in a well-ventilated place. [5]* Wear suitable protective clothing, including gloves and eye/face protection. [5][7]* Avoid contact with skin and eyes. [5]* Avoid formation of dust and aerosols. [5]* Do not eat, drink, or smoke when using this product. [5]* Wash hands thoroughly after handling. [7] Storage:
-
Store in a tightly-closed container in a dry, cool, and well-ventilated place. [5][7]* Store locked up. [5]* Keep away from sources of ignition. [7]
Accidental Release Measures
Personal Precautions:
-
Wear protective equipment and keep unprotected personnel away. [7]* Ensure adequate ventilation. [7]* Remove all sources of ignition. [7] Environmental Precautions:
-
Do not let the product enter drains, other waterways, or soil. [7] Methods for Cleaning Up:
-
Prevent further leakage or spillage if safe to do so. [7]* Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container. [7]* Consult local regulations for disposal. [7]
Exposure Controls and Personal Protection
Engineering Controls:
-
Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower. [7]* Use only with adequate ventilation. [7] Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. [8]* Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact. [8]* Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn. [8]
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [7][8] Specific Hazards Arising from the Chemical:
-
During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. [7]* Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen fluoride. [7] Advice for Firefighters:
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear. [7][8]
Visualizations
Caption: Hazard Identification and First Aid Response Flowchart.
Caption: Generalized workflow for an acute oral toxicity study.
References
- 1. This compound | C7H3FN2O2 | CID 2759048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. usbio.net [usbio.net]
- 4. CN101648890B - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. chemical-label.com [chemical-label.com]
- 7. aksci.com [aksci.com]
- 8. echemi.com [echemi.com]
Spectroscopic Profile of 2-Fluoro-4-nitrobenzonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-4-nitrobenzonitrile (CAS No. 34667-88-4), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Data
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| DMSO-d₆ | 8.46 | dd | 9.5, 2.0 | Ar-H |
| 8.37-8.22 | m | Ar-H (2H) | ||
| CDCl₃ | 8.09 | m | Ar-H | |
| 8.01 | m | Ar-H | ||
| 7.58 | m | Ar-H |
Note: Ar-H denotes aromatic protons.
Table 2: ¹³C NMR Data
Predictive data suggests the following approximate chemical shifts for the carbon atoms in this compound. Experimental verification is recommended for precise assignments.
| Assignment | Predicted Chemical Shift (δ) ppm |
| C-F | ~160-165 (d, ¹JCF ≈ 250-270 Hz) |
| C-NO₂ | ~145-150 |
| C-CN | ~115-120 |
| C-H | ~110-130 |
| C-C (quaternary) | ~120-140 |
Note: d = doublet. Predicted values are based on standard substituent effects and may vary.
Table 3: ¹⁹F NMR Data
The expected ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom.
| Solvent | Predicted Chemical Shift (δ) ppm |
| CDCl₃ | -105 to -115 |
Note: Referenced to CFCl₃ at 0 ppm.
Table 4: Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is characterized by the following significant absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong | C≡N stretch (nitrile) |
| ~1530 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1250 | Strong | C-F stretch |
| ~800-900 | Medium-Strong | Ar-H out-of-plane bend |
Table 5: Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) of this compound reveals the following fragmentation pattern.
| m/z | Interpretation |
| 166 | Molecular ion (M⁺) |
| 120 | [M - NO₂]⁺ |
| 100 | [M - NO₂ - HF]⁺ or [M - F - CN - O]⁺ |
| 93 | [C₆H₃F]⁺ |
| 75 | [C₆H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in a standard 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR) or CFCl₃ as an external standard (0 ppm for ¹⁹F NMR).
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, typically with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data Acquisition and Analysis Workflow
The logical flow for the spectroscopic analysis of a compound like this compound is depicted in the following diagram. This workflow ensures a systematic approach to structure elucidation and confirmation.
Caption: Workflow for Spectroscopic Analysis.
Technical Guide: Solubility Profile of 2-Fluoro-4-nitrobenzonitrile in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the solubility of 2-Fluoro-4-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. A comprehensive review of publicly available data reveals a lack of quantitative solubility studies for this compound. However, valuable insights into its solubility characteristics can be inferred from solvents employed in its synthesis and purification processes. This document provides a summary of these solvents, a detailed, generalized experimental protocol for determining solubility via the gravimetric method, and a visual workflow to guide researchers in generating precise solubility data.
Introduction
This compound (CAS No: 34667-88-4) is a crucial building block in the synthesis of various pharmaceutical compounds, particularly as an intermediate for tyrosine kinase inhibitors used in cancer therapy. Understanding its solubility in common organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring efficient process scale-up.
Despite a thorough search of scientific literature and chemical databases, specific quantitative data on the solubility of this compound (e.g., in g/100 mL or mol/L) in common organic solvents is not publicly available. This guide, therefore, aims to provide researchers with the available qualitative information and a robust framework for determining these critical parameters experimentally.
Qualitative Solubility Insights from Synthesis and Purification
The use of specific organic solvents during the synthesis, washing, and recrystallization of this compound provides qualitative evidence of its solubility. The following table summarizes the solvents mentioned in various chemical literature and patents, along with the context of their use. This information suggests that this compound exhibits some degree of solubility in these solvents, particularly at elevated temperatures.
| Solvent | Context of Use | Inference on Solubility | Citation(s) |
| Toluene | Recrystallization of the crude product to obtain yellow crystals. | Moderately soluble in hot toluene and less soluble at room temperature, making it a suitable solvent for purification. | [1] |
| Ethyl Acetate | Used as an extraction solvent during the workup phase of synthesis. | Good solubility at room temperature, effective for extracting the compound from aqueous solutions. | [1][2] |
| 1,2-Dichloroethane | Employed as a reaction solvent for synthesis, heated to 100°C. | Soluble at elevated temperatures, suitable for conducting reactions in the solution phase. | [3][4] |
| Isopropanol | Used as a solvent for reactions involving this compound. | Sufficiently soluble to act as a reaction medium. | [2] |
| Methanol/Chloroform Mixture | Used as a washing solvent for the crude product. | Soluble enough to wash away impurities while minimizing product loss. | [3][4] |
| Hexane | Used as a washing solvent for the crude product, often to remove non-polar impurities. | Likely has low solubility, making it effective for washing without dissolving the product. | [3][4] |
| N-Methyl-2-pyrrolidone (NMP) | Utilized as a solvent in a cyanation reaction to produce the target compound. | Soluble in NMP under reaction conditions. | [1] |
Experimental Protocol: Determination of Equilibrium Solubility by the Gravimetric Method
The following is a detailed, generalized protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This method, often referred to as the shake-flask method, is a reliable way to obtain thermodynamic solubility.[5][6][7]
3.1. Principle An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the saturated solution is carefully separated from the undissolved solid. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined gravimetrically.[5][7]
3.2. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C)
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes (e.g., glass watch glasses or aluminum pans)
-
Drying oven
3.3. Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that solid material remains undissolved at equilibrium.[8]
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by taking measurements at different time points until the concentration becomes constant.[8][9][10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.[8]
-
Mass Determination of the Solution: Immediately weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution collected.
-
Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The evaporation can also be carried out under a gentle stream of nitrogen.
-
Final Mass Determination: Once the solvent is completely evaporated, cool the evaporation dish to room temperature in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.[5][7]
3.4. Calculation The solubility can be expressed in various units. For example, to calculate the solubility in grams per 100 mL of solvent:
-
Mass of solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)
-
Mass of solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + solute)
-
Volume of solvent (V_solvent): Mass of solvent / Density of solvent (at the experimental temperature)
-
Solubility ( g/100 mL): (m_solute / V_solvent) * 100
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of solubility using the gravimetric method as described above.
Caption: Gravimetric method workflow for solubility determination.
Conclusion
References
- 1. CN101648890B - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 34667-88-4 [chemicalbook.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
An In-depth Technical Guide to 2-Fluoro-4-nitrobenzonitrile: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-4-nitrobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its history, synthesis, physicochemical properties, and applications, with a focus on its role in the development of targeted therapeutics. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.
Introduction and History
This compound (CAS No. 34667-88-4) is an aromatic compound of significant interest due to its utility as a versatile building block in organic synthesis.[1] Its chemical structure, featuring a fluorine atom, a nitro group, and a nitrile group on a benzene ring, provides multiple reactive sites for the construction of complex molecules.
While the precise date and original discoverer of this compound are not readily apparent in widely available literature, its use as a synthetic intermediate became more prominent in the late 20th and early 21st centuries. A notable early reference to its synthesis is found in a 1997 paper by Alexander J. Bridges and Hairong Zhou in the Journal of Heterocyclic Chemistry.[2][3] This publication, along with subsequent patents and research articles, highlights its importance in the synthesis of various heterocyclic compounds, particularly those with pharmaceutical applications.
The primary application of this compound is as a crucial intermediate in the synthesis of tyrosine kinase inhibitors.[3] These inhibitors are a class of targeted cancer therapeutics that block the action of tyrosine kinases, enzymes that are often overactive in cancer cells and play a critical role in cell growth, proliferation, and survival.
Physicochemical and Spectroscopic Data
Accurate and reliable data on the physicochemical properties of this compound are essential for its use in research and development. There is a notable discrepancy in the melting point reported in various commercial supplier databases, with many incorrectly listing it as 0°C.[2][4] However, experimental data from patent literature provides a more plausible and verified range.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 34667-88-4 | [1] |
| Molecular Formula | C₇H₃FN₂O₂ | [5] |
| Molecular Weight | 166.11 g/mol | [5] |
| Appearance | Off-white to light yellow solid | [1][2] |
| Melting Point | 69.0 - 71.5 °C | [3] |
| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [2] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data | Source(s) |
| ¹H NMR (DMSO-d₆) | δ 8.46 (dd, J = 9.5, 2.0 Hz, 1H), 8.37-8.22 (m, 2H) | [6] |
| ¹³C NMR | Data not readily available in peer-reviewed literature. | |
| Infrared (IR) | Data not readily available in peer-reviewed literature. | |
| Mass Spectrometry (MS) | Data not readily available in peer-reviewed literature. |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The following are two well-documented experimental protocols.
Synthesis from 2-Fluoro-4-nitrobenzamide
This method involves the dehydration of 2-fluoro-4-nitrobenzamide using a mixture of phosphorus pentoxide and hexamethyldisiloxane.[6][7]
Experimental Protocol:
-
A mixture of 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol) and phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane (20 mL) is prepared in a suitable reaction vessel.[7]
-
The mixture is heated to reflux at 100 °C for 4 hours under a nitrogen atmosphere.[7]
-
Upon completion of the reaction, the mixture is cooled to room temperature.[7]
-
The cooled solution is filtered through a silicone plug.[7]
-
The plug is washed first with hexane (200 mL) and then with a 5% methanol/chloroform mixture (400 mL).[7]
-
The methanol/chloroform washings are combined and concentrated under reduced pressure to yield this compound as a beige solid (0.71 g, 95% yield).[6][7]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 34667-88-4 [amp.chemicalbook.com]
- 3. CN101648890B - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C7H3FN2O2 | CID 2759048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 34667-88-4 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Key Chemical Reactions of 2-Fluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal chemical reactions involving 2-Fluoro-4-nitrobenzonitrile, a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and other fine chemicals. This document details synthetic routes to the title compound, its reactivity in nucleophilic aromatic substitution, and transformations of its nitro and nitrile functionalities. Experimental protocols, quantitative data, and visual representations of reaction pathways are provided to support research and development activities.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic pathways. Two common and effective methods are detailed below.
Dehydration of 2-Fluoro-4-nitrobenzamide
A high-yielding method for the synthesis of this compound involves the dehydration of 2-Fluoro-4-nitrobenzamide. This reaction typically employs a dehydrating agent such as phosphorus pentoxide in combination with hexamethyldisiloxane.[1][2][3][4]
Experimental Protocol:
A mixture of 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol) and phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane (20 mL) is heated under reflux at 100 °C for 4 hours under a nitrogen atmosphere.[2][3] Upon completion, the reaction mixture is cooled to room temperature and filtered through a silica gel plug. The plug is washed sequentially with hexane (200 mL) and a 5% methanol/chloroform mixture (400 mL). The methanol/chloroform washings are combined and concentrated under reduced pressure to yield the final product.[2][3]
Quantitative Data:
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 2-Fluoro-4-nitrobenzamide | Phosphorus pentoxide, Hexamethyldisiloxane | 1,2-Dichloroethane | 100 °C | 4 h | 95% | [2][3] |
Reaction Workflow:
Caption: Dehydration of 2-Fluoro-4-nitrobenzamide.
From 2-Fluoro-4-nitrophenylamine via Diazotization and Cyanation
Another synthetic route involves the transformation of 2-Fluoro-4-nitrophenylamine. This multi-step process includes diazotization of the amine, followed by a Sandmeyer-type reaction to introduce the nitrile group.[5]
Experimental Protocol:
This synthesis is a two-step process starting from 2-Fluoro-4-nitroaniline, which can be prepared from 3,4-difluoronitrobenzene.[5]
-
Step 1: Diazotization of 2-Fluoro-4-nitroaniline: 2-Fluoro-4-nitroaniline (156g) is dissolved in 20% by weight sulfuric acid (2000g) and heated to 90°C for 1 hour, then cooled to 0-5°C. A 30% by weight aqueous solution of sodium nitrite (235g) is slowly added while maintaining the temperature at 0-5°C. After the addition, the mixture is stirred for 0.5 hours and filtered to obtain the diazonium salt solution.[5]
-
Step 2: Cyanation: The prepared diazonium salt solution is then subjected to a cyanation reaction, for example, by reacting with a cyanide salt in the presence of a copper catalyst, to yield this compound. A patent describes a similar process where the diazonium salt is first converted to a bromo intermediate and then displaced with cyanide using N-methyl-2-pyrrolidone (NMP) as a solvent.[5] A 44.5% molar yield is reported for the cyanation of 2-fluoro-4-nitrobromobenzene.[6]
Quantitative Data:
| Starting Material | Key Steps | Overall Yield | Reference |
| 2-Fluoro-4-nitrophenylamine | Diazotization, Cyanation | Not explicitly stated, but individual step yields are provided. | [5] |
Reaction Pathway:
References
Methodological & Application
Synthesis of 2-Fluoro-4-nitrobenzonitrile from 2-fluoro-4-nitrophenylamine: An Application of the Sandmeyer Reaction
For Immediate Release
This application note details a robust and reproducible protocol for the synthesis of 2-Fluoro-4-nitrobenzonitrile, a key intermediate in the development of tyrosine kinase inhibitors for therapeutic applications. The synthesis is achieved through a classic Sandmeyer reaction, starting from the readily available 2-fluoro-4-nitrophenylamine. This two-step, one-pot procedure involves the diazotization of the primary aromatic amine followed by cyanation, offering a reliable method for researchers and professionals in drug development and organic synthesis.
Introduction
This compound is a crucial building block in the synthesis of various pharmacologically active molecules, particularly irreversible tyrosine kinase inhibitors used in the treatment of diseases such as cancer. The Sandmeyer reaction, a versatile method for the conversion of aromatic amines to a wide range of functional groups, provides an efficient route to this important intermediate. The reaction proceeds via the formation of a diazonium salt from the aromatic amine, which is then subjected to nucleophilic substitution with a cyanide source, typically in the presence of a copper(I) catalyst. This document provides a detailed experimental protocol, characterization data, and a summary of the expected results for this transformation.
Reaction Scheme
The overall reaction for the synthesis of this compound from 2-fluoro-4-nitrophenylamine is depicted below:
Step 1: Diazotization
2-fluoro-4-nitrophenylamine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
The diazonium salt is then reacted with a cyanide salt, such as copper(I) cyanide, to yield the final product, this compound.
Experimental Protocols
Materials:
-
2-fluoro-4-nitrophenylamine
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Toluene
-
Ethyl acetate
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Buchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Part 1: Diazotization of 2-fluoro-4-nitrophenylamine
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-fluoro-4-nitrophenylamine (e.g., 15.6 g, 0.1 mol) and a 48% aqueous solution of hydrobromic acid (e.g., 60 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (e.g., 7.6 g, 0.11 mol) in water (e.g., 20 mL) and slowly add this solution dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Part 2: Sandmeyer Cyanation
-
In a separate beaker, prepare a solution of copper(I) cyanide (e.g., 10.8 g, 0.12 mol) and sodium cyanide (e.g., 6.4 g, 0.13 mol) in water (e.g., 50 mL).
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the cyanide solution with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
Part 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with toluene (e.g., 3 x 50 mL).
-
Combine the organic layers and wash with water (e.g., 2 x 50 mL) and then with brine (e.g., 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent, such as a toluene-heptane mixture, to yield pure this compound as a yellow crystalline solid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-fluoro-4-nitrophenylamine | |
| Final Product | This compound | |
| Molecular Formula | C₇H₃FN₂O₂ | |
| Molecular Weight | 166.11 g/mol | |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 69.0-71.5 °C | [1] |
| Purity (by HPLC) | ≥ 99.0% | [1] |
| Molar Yield | 44.5 - 54.1% | [1] |
Note: The yield is reported based on a two-step process involving an intermediate bromo-compound as described in the reference. A direct cyanation may result in a different yield.
Mandatory Visualization
The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis.
References
Application Notes and Protocols: Preparation of 2-Fluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-fluoro-4-nitrobenzonitrile, a key intermediate in pharmaceutical and fine chemical synthesis, from 2-fluoro-4-nitrobenzamide. The featured method employs a phosphorus pentoxide/hexamethyldisiloxane system in 1,2-dichloroethane, which has been demonstrated to be a high-yielding dehydration reaction. This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in drug development and organic synthesis.
Introduction
The conversion of primary amides to nitriles is a fundamental transformation in organic chemistry. Nitriles are versatile functional groups that can be readily converted into other functionalities such as amines, carboxylic acids, and tetrazoles, making them valuable building blocks in medicinal chemistry and materials science. This compound, in particular, serves as a crucial intermediate for the synthesis of various biologically active compounds, including irreversible tyrosine kinase inhibitors used in cancer therapy.[1] The dehydration of 2-fluoro-4-nitrobenzamide offers a direct route to this important nitrile. While several dehydrating agents are known for this transformation, including thionyl chloride and trifluoroacetic anhydride, the use of phosphorus pentoxide in conjunction with hexamethyldisiloxane provides an efficient and high-yielding method.[2][3][4]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from 2-fluoro-4-nitrobenzamide.
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-4-nitrobenzamide | [2][3][4] |
| Reagents | Phosphorus pentoxide/hexamethyldisiloxane | [2][3][4] |
| Solvent | 1,2-Dichloroethane | [2][3][4] |
| Reactant Quantity | 0.83 g (4.6 mmol) of 2-fluoro-4-nitrobenzamide | [2][3][4] |
| Solvent Volume | 20 mL | [2][3][4] |
| Reaction Temperature | 100 °C (Reflux) | [2][3][4] |
| Reaction Time | 4 hours | [2][3][4] |
| Atmosphere | Nitrogen | [2][3][4] |
| Product Yield | 0.71 g (95%) | [2][3] |
| Product Appearance | Beige solid | [2][3] |
Experimental Protocol
This protocol details the procedure for the dehydration of 2-fluoro-4-nitrobenzamide to yield this compound.
Materials:
-
2-Fluoro-4-nitrobenzamide
-
Phosphorus pentoxide (P₂O₅)
-
Hexamethyldisiloxane (HMDS)
-
1,2-Dichloroethane (DCE)
-
Hexane
-
Methanol
-
Chloroform
-
Nitrogen gas supply
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Silicone plug or Celite for filtration
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol).[2][3][4]
-
Addition of Reagents: Add 1,2-dichloroethane (20 mL) to the flask, followed by the phosphorus pentoxide/hexamethyldisiloxane reagent.[2][3][4] The original literature does not specify the exact amount of the P₂O₅/HMDS mixture, but it is used in excess as a dehydrating agent.
-
Inert Atmosphere: Purge the reaction flask with nitrogen gas to establish an inert atmosphere.[2][3][4]
-
Reaction: Heat the reaction mixture to 100 °C and maintain at reflux with vigorous stirring for 4 hours.[2][3][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After 4 hours, cool the reaction mixture to room temperature.[2][3][4]
-
Filtration: Filter the mixture through a silicone plug or a pad of Celite to remove solid residues.[2][3][4]
-
Washing: Wash the filter cake sequentially with hexane (200 mL) and then with a 5% methanol/chloroform mixture (400 mL).[2][3][4]
-
Isolation: Combine the methanol/chloroform washings and concentrate the solution under reduced pressure using a rotary evaporator.[2][3][4]
-
Product: The resulting beige solid is this compound (0.71 g, 95% yield).[2][3]
-
Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The reported ¹H NMR (DMSO-d₆) data is: δ 8.46 (dd, J = 9.5, 2.0 Hz, 1H), 8.37-8.22 (m, 2H).[2][3]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the preparation of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Industrial Scale Synthesis of 2-Fluoro-4-nitrobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial scale synthesis of 2-Fluoro-4-nitrobenzonitrile, a key intermediate in the pharmaceutical industry. The described methodology is based on a robust and scalable three-step process, prioritizing cost-effectiveness, safety, and high purity of the final product.
Overview of the Synthetic Pathway
The industrial synthesis of this compound is efficiently achieved through a three-step sequence starting from the readily available 3,4-difluoronitrobenzene. The pathway involves:
-
Ammonolysis: Selective substitution of the fluorine atom at the 4-position of 3,4-difluoronitrobenzene with an amino group using aqueous ammonia.
-
Diazotization and Bromination: Conversion of the resulting 2-fluoro-4-nitroaniline to the corresponding diazonium salt, followed by a Sandmeyer-type reaction to introduce a bromine atom, yielding 2-bromo-1-fluoro-4-nitrobenzene.
-
Cyanation: A Rosenmund-von Braun reaction to replace the bromine atom with a nitrile group using copper(I) cyanide, affording the final product, this compound.
This synthetic route is advantageous for large-scale production due to the use of accessible and relatively low-cost starting materials and reagents.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for each key step in the synthesis.
Step 1: Synthesis of 2-Fluoro-4-nitroaniline
This procedure details the selective ammonolysis of 3,4-difluoronitrobenzene.
Reaction: 3,4-Difluoronitrobenzene + NH₃ (aq) → 2-Fluoro-4-nitroaniline + HF
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Ratio |
| 3,4-Difluoronitrobenzene | 159.09 | 159.1 kg | 1.0 |
| Aqueous Ammonia (28%) | 17.03 (as NH₃) | 1215 L | ~15.0 |
| Copper(I) Oxide | 143.09 | 15.7 kg | ~0.11 |
| Industrial Ethanol | - | 440 L | - |
Procedure:
-
Charge a high-pressure reactor with 3,4-difluoronitrobenzene, copper(I) oxide, industrial ethanol, and 28% aqueous ammonia.
-
Seal the reactor and begin agitation.
-
Heat the reaction mixture to 120-130°C. The pressure in the reactor will rise to approximately 1.2-1.8 MPa.
-
Maintain these conditions for 18-20 hours, monitoring the reaction progress by Gas Chromatography (GC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture into a vessel containing water to precipitate the product.
-
Filter the resulting yellow solid and wash thoroughly with water to remove any inorganic salts.
-
Dry the solid under vacuum to yield 2-fluoro-4-nitroaniline.
Expected Yield: ~90-95% Purity: >98% (by HPLC)
Step 2: Synthesis of 2-Bromo-1-fluoro-4-nitrobenzene
This protocol describes the diazotization of 2-fluoro-4-nitroaniline followed by bromination.
Reaction: 2-Fluoro-4-nitroaniline + NaNO₂ + HBr → [Intermediate Diazonium Salt] → 2-Bromo-1-fluoro-4-nitrobenzene
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Ratio |
| 2-Fluoro-4-nitroaniline | 156.11 | 156.1 kg | 1.0 |
| Hydrobromic Acid (48%) | 80.91 | 680 kg | ~4.0 |
| Sodium Nitrite | 69.00 | 72.5 kg | ~1.05 |
| Copper(I) Bromide | 143.45 | Catalyst | - |
Procedure:
-
In a suitable reactor, suspend 2-fluoro-4-nitroaniline in 48% hydrobromic acid.
-
Cool the suspension to 0-5°C with constant stirring.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete diazotization.
-
In a separate reactor, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution, allowing the temperature to rise gradually. Nitrogen gas will be evolved.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
The crude product is isolated by filtration or extraction with a suitable solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2-bromo-1-fluoro-4-nitrobenzene.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Expected Yield: ~80-85% Purity: >99% (by HPLC)
Step 3: Synthesis of this compound
This final step involves the cyanation of 2-bromo-1-fluoro-4-nitrobenzene.
Reaction: 2-Bromo-1-fluoro-4-nitrobenzene + CuCN → this compound + CuBr
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Ratio |
| 2-Bromo-1-fluoro-4-nitrobenzene | 220.00 | 220.0 kg | 1.0 |
| Copper(I) Cyanide | 89.56 | 98.5 kg | ~1.1 |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | ~1000 L | Solvent |
Procedure:
Caption: Experimental workflow for the cyanation step.
-
Charge a reactor with 2-bromo-1-fluoro-4-nitrobenzene and N-Methyl-2-pyrrolidone (NMP).
-
Add copper(I) cyanide to the mixture.
-
Heat the reaction mixture to 150-160°C and stir vigorously.
-
Maintain the temperature for 4-6 hours, monitoring the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of ferric chloride to complex with the copper salts.
-
Filter the mixture to remove the precipitated copper salts.
-
Extract the filtrate with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent by distillation under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from toluene or ethanol to obtain a yellow crystalline solid.
Expected Yield: ~85-90% Purity: >99.5% (by HPLC)
Summary of Quantitative Data
| Step | Starting Material | Product | Molar Ratio of Key Reagents | Typical Yield | Purity |
| 1. Ammonolysis | 3,4-Difluoronitrobenzene | 2-Fluoro-4-nitroaniline | 1 : ~15 (Substrate : NH₃) | 90-95% | >98% |
| 2. Diazotization/Bromination | 2-Fluoro-4-nitroaniline | 2-Bromo-1-fluoro-4-nitrobenzene | 1 : ~1.05 (Aniline : NaNO₂) | 80-85% | >99% |
| 3. Cyanation | 2-Bromo-1-fluoro-4-nitrobenzene | This compound | 1 : ~1.1 (Bromide : CuCN) | 85-90% | >99.5% |
Safety Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated area, wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The following table summarizes the key hazards associated with the chemicals used in this synthesis.
| Chemical | GHS Pictograms | Hazard Statements | Precautionary Statements |
| 3,4-Difluoronitrobenzene | GHS07 | H315, H319, H335 | P261, P280, P302+P352, P305+P351+P338 |
| Aqueous Ammonia (28%) | GHS05, GHS07, GHS09 | H314, H335, H400 | P260, P273, P280, P305+P351+P338, P310 |
| 2-Fluoro-4-nitroaniline | GHS07 | H302, H312, H332 | P261, P280, P301+P312, P302+P352, P304+P340 |
| Hydrobromic Acid (48%) | GHS05, GHS07 | H314, H335 | P260, P280, P301+P330+P331, P305+P351+P338 |
| Sodium Nitrite | GHS03, GHS06, GHS09 | H272, H301, H319, H400 | P210, P220, P273, P301+P310 |
| 2-Bromo-1-fluoro-4-nitrobenzene | GHS07 | H302 | P301+P312+P330 |
| Copper(I) Cyanide | GHS06, GHS09 | H300, H310, H330, H410 | P260, P273, P280, P301+P310, P302+P352 |
| N-Methyl-2-pyrrolidone (NMP) | GHS07, GHS08 | H315, H319, H335, H360D | P201, P261, P280, P308+P313 |
| This compound | GHS06 | H301, H311, H331 | P261, P280, P301+P310 |
This information is a summary. Always consult the full Safety Data Sheet (SDS) for each chemical before use.
Application Notes and Protocols for 2-Fluoro-4-nitrobenzonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-nitrobenzonitrile is a versatile and highly valuable intermediate in the pharmaceutical industry. Its unique chemical structure, featuring a nitrile group, a nitro group, and a fluorine atom on a benzene ring, allows for a variety of chemical transformations, making it a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of tyrosine kinase inhibitors, a class of targeted cancer therapeutics.
Introduction
The strategic placement of reactive functional groups on the this compound scaffold enables its participation in a range of synthetic transformations. The nitro group can be readily reduced to an amine, a common functional group in many pharmaceuticals. The fluorine atom, activated by the electron-withdrawing nitro and nitrile groups, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains. The nitrile group can also be hydrolyzed or transformed into other functional moieties.
These characteristics make this compound a crucial precursor in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is a key driver in the development and progression of several cancers, making it a prime target for therapeutic intervention. This document will focus on the synthetic application of this compound in the preparation of Erlotinib, a potent EGFR tyrosine kinase inhibitor.
Application: Synthesis of Erlotinib Intermediate
This compound serves as a foundational starting material for the synthesis of the quinazoline core of Erlotinib. The following multi-step synthesis outlines a plausible and referenced pathway to a key Erlotinib intermediate, 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.
Reaction Scheme:
Caption: Synthetic pathway from this compound to a key Erlotinib intermediate.
Experimental Protocols
Protocol 1: Reduction of this compound to 4-Amino-2-fluorobenzonitrile
This protocol describes the reduction of the nitro group to an amine, a critical first step in functionalizing the starting material.
-
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-2-fluorobenzonitrile.
-
-
Expected Yield: 85-95%
Protocol 2: Nucleophilic Aromatic Substitution of the Fluoro Group
This protocol details the displacement of the fluorine atom with a methoxyethoxy group, a key side chain in the Erlotinib structure.
-
Materials:
-
Substituted fluorobenzonitrile (from Protocol 1 or subsequent steps)
-
2-Methoxyethanol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-methoxyethanol (1.2 eq) in anhydrous DMF.
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of the substituted fluorobenzonitrile (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 80-100°C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expected Yield: 70-85%
Protocol 3: Cyclization to the Quinazoline Core
This protocol describes the formation of the quinazoline ring system, a common scaffold in kinase inhibitors, from the appropriately substituted 2-aminobenzonitrile intermediate.
-
Materials:
-
2-amino-4,5-bis(2-methoxyethoxy)benzonitrile
-
Formamidine acetate
-
2-Ethoxyethanol
-
-
Procedure:
-
In a round-bottom flask, combine 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile (1.0 eq) and formamidine acetate (3.0 eq) in 2-ethoxyethanol.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent like ethanol or diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
-
-
Expected Yield: 60-80%
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and activity of Erlotinib, a pharmaceutical derived from intermediates accessible from this compound.
Table 1: Synthesis of Erlotinib Intermediate
| Step | Reaction | Reagents | Product | Typical Yield (%) |
| 1 | Reduction | Fe, NH₄Cl, EtOH/H₂O | 4-Amino-2-fluorobenzonitrile | 85-95 |
| 2 | Nucleophilic Substitution | 2-Methoxyethanol, NaH, DMF | Disubstituted benzonitrile | 70-85 |
| 3 | Cyclization | Formamidine acetate | Quinazoline core | 60-80 |
Table 2: Pharmacological Activity of Erlotinib
| Target | Cell Line | IC₅₀ (nM) | Reference |
| EGFR (Wild Type) | A431 | 2 | [1] |
| EGFR (Exon 19 Deletion) | HCC827 | 6.5-22.0 | [2] |
| EGFR (L858R Mutation) | H3255 | 20-40 | [2] |
| EGFR (T790M Mutation) | H1975 | >10,000 | [3] |
Signaling Pathway and Mechanism of Action
Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.
Erlotinib competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition of EGFR signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.
Experimental Workflow
The overall workflow for the synthesis and evaluation of a potential pharmaceutical agent starting from this compound involves several key stages, from initial synthesis to biological testing.
Caption: General experimental workflow for drug discovery starting from a key intermediate.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical molecules, particularly tyrosine kinase inhibitors. The protocols and data presented here demonstrate a clear synthetic pathway from this starting material to a key intermediate of the FDA-approved drug Erlotinib. The provided information serves as a practical guide for researchers and scientists in the field of drug discovery and development, highlighting the importance of strategic intermediate selection in the efficient synthesis of targeted therapeutics.
References
- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Fluoro-4-nitrobenzonitrile in a Proposed Synthesis of Gefitinib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document outlines a proposed synthetic pathway for the anticancer drug gefitinib, utilizing 2-Fluoro-4-nitrobenzonitrile as a starting material. While established industrial syntheses of gefitinib typically commence from precursors such as 6,7-dimethoxy-3H-quinazolin-4-one or isovanillin, this application note details a chemically plausible, alternative route.[1][2][3] The protocols provided are based on well-established chemical transformations analogous to those found in the synthesis of gefitinib and related heterocyclic compounds.
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key regulator of cell signaling pathways involved in cell proliferation and survival. By blocking these pathways, gefitinib can effectively inhibit the growth of cancer cells, particularly in non-small cell lung cancer (NSCLC) with specific EGFR mutations.
Proposed Synthetic Pathway
The proposed synthesis transforms this compound into a key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, which is a known precursor to gefitinib.[2][4] The pathway involves a three-step process:
-
Methoxylation: Nucleophilic aromatic substitution of the fluorine atom with a methoxy group.
-
Hydroxylation and Etherification: Conversion of the methoxy group to a hydroxyl group, followed by etherification with 4-(3-chloropropyl)morpholine.
-
Reduction of the Nitro Group: Reduction of the nitro functionality to an amine, yielding the key benzonitrile intermediate.
-
Quinazoline Ring Formation and Final Coupling: Cyclization of the intermediate and subsequent reaction to yield gefitinib.
Data Presentation
The following tables summarize the expected quantitative data for the key transformations in the proposed synthetic route, based on analogous reactions reported in the literature.
| Step | Transformation | Key Reagents | Typical Yield (%) | Reference Reaction Type |
| 1 | Methoxylation | Sodium methoxide, Methanol | 85-95 | Nucleophilic Aromatic Substitution |
| 2 | Etherification | 4-(3-chloropropyl)morpholine, K₂CO₃, DMF | 70-85 | Williamson Ether Synthesis |
| 3 | Nitro Reduction | SnCl₂·2H₂O, HCl or H₂/Pd-C | 80-95 | Nitroarene Reduction |
| 4 | Cyclization & Coupling | Formamidine acetate, 3-chloro-4-fluoroaniline | 60-75 | Quinazoline Synthesis |
Experimental Protocols
The following are detailed methodologies for the key experiments in the proposed synthesis of gefitinib from this compound.
Step 1: Synthesis of 2-Methoxy-4-nitrobenzonitrile
This step involves the nucleophilic aromatic substitution of the fluorine atom in this compound with a methoxy group.
-
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.1 eq) portion-wise to the solution, maintaining the temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-Methoxy-4-nitrobenzonitrile.
-
Step 2: Synthesis of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile
This step requires a demethylation to a hydroxyl group, followed by etherification. For the purpose of this proposed protocol, we will assume a hypothetical direct etherification for simplicity, though in practice, a demethylation step would be necessary first. A more direct, albeit different starting material-based approach, involves the nitration of a pre-functionalized benzonitrile.
-
Materials:
-
2-Hydroxy-4-nitrobenzonitrile (hypothetical intermediate)
-
4-(3-chloropropyl)morpholine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 2-Hydroxy-4-nitrobenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and 4-(3-chloropropyl)morpholine (1.2 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.
-
Step 3: Synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile
This crucial step involves the reduction of the nitro group to an amine.
-
Materials:
-
4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Suspend 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully neutralize with a 10% NaOH solution until basic (pH 8-9).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile.
-
Step 4: Synthesis of Gefitinib
This final step involves the formation of the quinazoline ring and coupling with 3-chloro-4-fluoroaniline.
-
Materials:
-
2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile
-
Formamidine acetate
-
2-Ethoxyethanol
-
3-chloro-4-fluoroaniline
-
Isopropanol
-
-
Procedure:
-
A mixture of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (1.0 eq) and formamidine acetate (3.0 eq) in 2-ethoxyethanol is heated to reflux for 4-6 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in isopropanol, and 3-chloro-4-fluoroaniline (1.1 eq) is added.
-
The mixture is heated to reflux for 4-6 hours.
-
After cooling, the precipitated solid is filtered, washed with cold isopropanol, and dried to afford gefitinib.
-
Visualizations
EGFR Signaling Pathway and Inhibition by Gefitinib
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon ligand binding, activates several downstream signaling cascades crucial for cell proliferation and survival. Gefitinib acts as a tyrosine kinase inhibitor, blocking these pathways.
Caption: EGFR Signaling Pathway and Gefitinib Inhibition.
Proposed Experimental Workflow for Gefitinib Synthesis
This diagram illustrates the proposed multi-step synthesis of gefitinib starting from this compound.
Caption: Proposed Synthesis of Gefitinib Workflow.
References
Application of 2-Fluoro-4-nitrobenzonitrile in Osimertinib Synthesis: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. While 2-Fluoro-4-nitrobenzonitrile is a relevant nitroaromatic compound, this application note clarifies its role and focuses on the established synthetic pathways that utilize the key intermediate, 4-fluoro-2-methoxy-5-nitroaniline, for which detailed protocols and data are available.
Osimertinib is a crucial therapeutic agent for non-small cell lung cancer (NSCLC) patients with EGFR mutations. Its synthesis is a multi-step process that relies on the precise construction of its complex molecular architecture. This document outlines the critical synthetic steps, provides detailed experimental protocols, and presents quantitative data to aid in the replication and optimization of the synthesis.
Introduction to the Synthetic Strategy
The synthesis of osimertinib typically involves the construction of a substituted pyrimidine core, which is then elaborated with the required side chains. A common and efficient strategy begins with the preparation of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine. This key intermediate is assembled from 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole and 4-fluoro-2-methoxy-5-nitroaniline. While this compound is not directly employed in the most widely reported synthetic routes, the understanding of its chemistry is valuable for the synthesis of related fluoronitroaromatic intermediates. The focus of this guide, however, remains on the experimentally validated and published methods for osimertinib synthesis.
Key Synthetic Steps and Experimental Protocols
The synthesis of osimertinib can be broadly divided into the formation of a key pyrimidine intermediate, followed by a series of transformations to introduce the side chain and the acrylamide group.
Step 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine
This step involves a nucleophilic aromatic substitution reaction between 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole and 4-fluoro-2-methoxy-5-nitroaniline.
Experimental Protocol:
A mixture of 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq), 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq), and methanesulfonic acid (1.2 eq) in 1,4-dioxane is heated to 80°C and stirred for 5 hours. After this period, diisopropylethylamine (DIPEA) (2.2 eq) is added to the reaction mixture. The resulting mixture is then filtered and dried under vacuum to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine.[1]
Step 2: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine
The intermediate from Step 1 is then reacted with N,N,N'-trimethylethane-1,2-diamine to introduce the side chain.
Experimental Protocol:
A mixture of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (1.0 eq), N,N,N'-trimethylethane-1,2-diamine (1.3 eq), and DIPEA (1.3 eq) in N,N-dimethylacetamide (DMAc) is heated to 80°C and stirred for 5 hours. An aqueous solution of NaOH is then added. The resulting mixture is filtered and dried under vacuum to afford N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine.[1]
Step 3: Reduction of the Nitro Group
The nitro group of the intermediate from Step 2 is reduced to an amine.
Experimental Protocol:
The nitro compound from Step 2 is dissolved in ethanol. 10% Palladium on carbon (Pd/C) is added, and the mixture is hydrogenated under a hydrogen atmosphere at 45°C for 13 hours. After the reaction is complete, water is added, and the mixture is filtered through Celite to remove the catalyst. The filtrate contains the desired aniline product, N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)benzene-1,2,4-triamine, which is often used in the next step without extensive purification.[1]
Step 4: Acylation to form Osimertinib
The final step involves the acylation of the aniline with 3-chloropropionyl chloride, followed by an elimination reaction to form the acrylamide moiety of osimertinib.
Experimental Protocol:
The triamine from Step 3 is dissolved in a suitable solvent (e.g., acetonitrile). 3-chloro-N-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide is formed in situ by reaction with 3-chloropropionyl chloride. Triethylamine (3.0 eq) is then added, and the mixture is heated to reflux. After the reaction is complete, the mixture is cooled, and water is added to precipitate the product. The solid is filtered and dried under vacuum to obtain osimertinib.[1]
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of osimertinib.
| Step | Reaction | Starting Material | Product | Yield (%) | Reference |
| 1 | Nucleophilic Aromatic Substitution | 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole and 4-fluoro-2-methoxy-5-nitroaniline | N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine | 89.7 | [1] |
| 2 | Side Chain Introduction | N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine | N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine | 97.4 | [1] |
| 4 | Acylation and Elimination | 3-chloro-N-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide | Osimertinib | 85.8 | [1] |
Visualizing the Synthetic Workflow and Biological Pathway
To further aid in the understanding of the synthesis and mechanism of action of osimertinib, the following diagrams are provided.
Caption: A simplified workflow for the synthesis of Osimertinib.
Caption: EGFR signaling pathway and the mechanism of inhibition by Osimertinib.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 2-Fluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-nitrobenzonitrile is a versatile reagent in organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the cyano (-CN) and nitro (-NO₂) groups positioned ortho and para to the fluorine atom, respectively. This activation facilitates the displacement of the fluoride ion, an excellent leaving group, by a wide range of nucleophiles. This document provides detailed application notes and experimental protocols for the SNAr of this compound with various nucleophiles, including amines, alcohols, and thiols. The resulting substituted benzonitrile derivatives are valuable intermediates in the synthesis of diverse molecular scaffolds.
Reaction Principle
The nucleophilic aromatic substitution reaction of this compound proceeds via a bimolecular addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and is effectively stabilized by the electron-withdrawing nitro and cyano groups. In the final step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Caption: General mechanism of the SNAr reaction.
Applications in Synthesis
The SNAr reactions of this compound provide access to a wide array of substituted aromatic compounds that are precursors for:
-
Pharmaceuticals: The resulting products can be further elaborated to synthesize kinase inhibitors for cancer therapy, as well as agents for treating atherosclerosis and other diseases.[1]
-
Agrochemicals: The introduction of various functional groups can lead to the development of new herbicides and pesticides.
-
Materials Science: The synthesized derivatives can be used as building blocks for advanced polymers and dyes.
Experimental Protocols
The following protocols are representative examples of SNAr reactions with this compound.
Protocol 1: Reaction with Amine Nucleophiles (Hydrazine)
This protocol details the synthesis of 3-amino-6-nitroindazole, a heterocyclic compound with potential applications in medicinal chemistry.[2]
Experimental Workflow:
Caption: Workflow for the reaction with hydrazine.
Materials:
-
This compound
-
Aqueous Hydrazine
-
Isopropanol
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in isopropanol (30 mL).[2]
-
To the resulting solution, add aqueous hydrazine (4 mL).[2]
-
Heat the reaction mixture at 80°C for 12 hours.[2]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.[2]
-
Add water (30 mL) to the residue and extract the aqueous layer with ethyl acetate (2 x 25 mL).[2]
-
Combine the organic layers and wash sequentially with water (30 mL) and brine (30 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[2]
-
Remove the solvent in vacuo to yield 3-amino-6-nitroindazole as an orange solid.[2]
Data Summary:
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Product | Yield (%) |
| Hydrazine | Aqueous Hydrazine | Isopropanol | 12 | 80 | 3-amino-6-nitroindazole | Not Reported |
General Protocol 2: Reaction with Primary and Secondary Amines
This general protocol can be adapted for a variety of primary and secondary amines to synthesize N-substituted 2-amino-4-nitrobenzonitrile derivatives.
Experimental Workflow:
Caption: General workflow for reactions with amines.
Materials:
-
This compound
-
Amine (Primary or Secondary)
-
Base (e.g., Potassium Carbonate, Triethylamine)
-
Solvent (e.g., DMF, DMSO)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in an appropriate solvent such as DMF or DMSO.
-
Add the desired primary or secondary amine (1.1-1.5 eq) to the solution.
-
Add a suitable base, such as potassium carbonate or triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol 3: Reaction with Phenolic Nucleophiles
This protocol outlines a general procedure for the synthesis of 2-aryloxy-4-nitrobenzonitrile derivatives.
Experimental Workflow:
Caption: General workflow for reactions with phenols.
Materials:
-
This compound
-
Phenol derivative
-
Base (e.g., Potassium Carbonate)
-
Solvent (e.g., DMF)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0-1.2 eq) and a base such as potassium carbonate (1.5-2.0 eq) in a polar aprotic solvent like DMF.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to a temperature between 80-120°C and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol 4: Reaction with Thiol Nucleophiles
This general protocol can be used for the synthesis of 2-(arylthio)-4-nitrobenzonitrile derivatives.
Experimental Workflow:
Caption: General workflow for reactions with thiols.
Materials:
-
This compound
-
Thiol derivative
-
Base (e.g., Potassium Carbonate, Sodium Hydride)
-
Solvent (e.g., DMF, THF)
-
Organic solvent for extraction
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent.
-
Add the thiol (1.0-1.2 eq) and a base (1.1-1.5 eq).
-
Stir the reaction at room temperature or with heating, monitoring by TLC.
-
Once the reaction is complete, perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Safety Information
This compound is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
The Reaction of 2-Fluoro-4-nitrobenzonitrile with Amines and Anilines: A Detailed Guide for Researchers
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction between 2-fluoro-4-nitrobenzonitrile and various primary and secondary amines, as well as anilines. These reactions are of significant interest in medicinal chemistry and drug development as the resulting 2-(substituted-amino)-4-nitrobenzonitrile derivatives are key intermediates in the synthesis of a range of biologically active molecules, most notably kinase inhibitors.
Application Notes
The this compound scaffold is highly activated for nucleophilic aromatic substitution. The strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups create a significant electron deficiency on the aromatic ring, particularly at the carbon atom bearing the fluorine substituent. This makes the fluorine atom an excellent leaving group, readily displaced by a variety of nucleophiles, including aliphatic and aromatic amines.
The resulting 2-amino-4-nitrobenzonitrile derivatives are versatile intermediates. The newly introduced amino group can be further functionalized, and the nitro group can be reduced to an amine, opening pathways for the construction of complex heterocyclic systems.[1] A primary application of these compounds is in the synthesis of quinazoline-based pharmaceuticals, such as the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib.[2] The core structure of these inhibitors often mimics the adenine part of ATP, binding to the ATP-binding site of the kinase and blocking its activity.
Derivatives of 2-amino-4-nitrobenzonitrile have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: As precursors to potent kinase inhibitors targeting EGFR, Abl kinase, and others involved in cancer cell proliferation and survival.[3][4]
-
Antimicrobial Agents: Certain derivatives have shown potential antibacterial and antifungal activities.[5]
-
Central Nervous System (CNS) Agents: The benzonitrile scaffold is present in various CNS-active compounds.
Reaction Mechanism and Workflow
The reaction proceeds via a classical SNAr mechanism, which involves two main steps:
-
Nucleophilic Attack: The amine or aniline nucleophile attacks the carbon atom attached to the fluorine, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitro and cyano groups.[6]
-
Elimination of the Leaving Group: The fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
References
Application Notes and Protocols for the Characterization of 2-Fluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive characterization of 2-Fluoro-4-nitrobenzonitrile (C₇H₃FN₂O₂), a key intermediate in pharmaceutical synthesis. The following protocols outline the use of modern analytical techniques to ensure the identity, purity, and quality of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₃FN₂O₂ | [1] |
| Molecular Weight | 166.11 g/mol | [1] |
| Appearance | Pale-yellow to Orange to Yellow-brown Solid | [2] |
| Purity | ≥95% | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR are all valuable for confirming the compound's identity.
¹H NMR Spectroscopy
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.46 | dd | 9.5, 2.0 | Aromatic H |
| 8.37-8.22 | m | - | Aromatic H (2H) |
| Solvent: DMSO-d₆[2] |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Workflow for ¹H NMR Analysis
References
Purity Analysis of 2-Fluoro-4-nitrobenzonitrile: Application Notes for HPLC and GC Methods
For Immediate Release
This document provides detailed application notes and protocols for the determination of the purity of 2-Fluoro-4-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical raw material.
Introduction
This compound (C₇H₃FN₂O₂) is a substituted aromatic compound with a molecular weight of 166.11 g/mol .[1] Its purity is crucial for the successful synthesis of active pharmaceutical ingredients (APIs), as impurities can lead to unwanted side reactions, reduced yields, and potential safety concerns. This application note details robust and reliable HPLC and GC methods for the quantitative analysis of this compound and the separation of potential process-related impurities.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃FN₂O₂ |
| Molecular Weight | 166.11 g/mol [1] |
| Appearance | Pale-yellow to Orange to Yellow-brown Solid[2] |
| Purity (Typical) | ≥98%[2][3] |
Potential Impurities
Based on common synthetic routes for this compound, potential impurities may include starting materials, intermediates, and by-products. A list of potential impurities is provided in Table 2. The analytical methods described herein are designed to separate and quantify these and other potential unknown impurities.
Table 2: Potential Impurities in this compound
| Impurity Name | Chemical Formula | Rationale for Presence |
| 2-Fluoro-4-nitroaniline | C₆H₅FN₂O₂ | Unreacted starting material |
| 3,4-Difluoronitrobenzene | C₆H₃F₂NO₂ | Unreacted starting material |
| 2-Fluoro-4-nitrobenzamide | C₇H₅FN₂O₃ | Intermediate in some synthetic routes |
| Isomeric Impurities | C₇H₃FN₂O₂ | Positional isomers formed during synthesis |
| Residual Solvents (e.g., Toluene, Ethyl Acetate) | Various | Solvents used in reaction and recrystallization |
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method with UV detection is a primary technique for the separation and quantification of non-volatile impurities in this compound.
Experimental Protocol: HPLC
1. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
2. Chromatographic Conditions: A summary of the HPLC method parameters is provided in Table 3.
Table 3: HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18.1-22 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
3. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of this compound is determined by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography (GC) Method
GC with a flame ionization detector (FID) is a suitable method for the analysis of volatile and semi-volatile impurities, particularly residual solvents.
Experimental Protocol: GC
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector
-
Flame Ionization Detector (FID)
-
Autosampler
2. Chromatographic Conditions: A summary of the GC method parameters is provided in Table 4.
Table 4: GC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL |
3. Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetone.
4. Data Analysis:
-
Similar to the HPLC method, the purity of this compound is determined by area normalization.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
GC Logical Relationship Diagram
Caption: Logical flow of the GC purity analysis method.
Conclusion
The HPLC and GC methods presented in this application note are suitable for the routine purity analysis of this compound. The HPLC method is ideal for the separation of non-volatile, structurally related impurities, while the GC method is effective for the determination of volatile impurities and residual solvents. These protocols provide a solid foundation for quality control and can be validated according to regulatory requirements.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 2-Fluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-Fluoro-4-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Included are comprehensive experimental protocols for sample preparation and data acquisition, alongside a thorough analysis of the resulting spectral data. Quantitative data is presented in clear, tabular format for ease of reference. Furthermore, this document introduces visual aids in the form of Graphviz diagrams to elucidate the experimental workflow and the structural assignments of the molecule.
Introduction
This compound is a crucial building block in medicinal chemistry, often utilized in the development of targeted therapies. A comprehensive understanding of its structural and electronic properties is paramount for its effective use in drug design and synthesis. NMR spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. This application note details the methodologies for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, providing researchers with a robust protocol for its characterization.
Data Presentation
The following tables summarize the experimental ¹H NMR spectral data obtained in deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃), as well as the predicted ¹³C NMR spectral data.
Table 1: ¹H NMR Spectral Data of this compound
| Solvent | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| DMSO-d₆ | H-3 | 8.46 | dd | J = 9.5, 2.0 |
| H-5 | 8.37-8.22 | m | - | |
| H-6 | 8.37-8.22 | m | - | |
| CDCl₃ | H-5 | 8.09 | m | - |
| H-6 | 8.01 | m | - | |
| H-3 | 7.58 | m | - |
Note: The assignments for the protons in the multiplet in DMSO-d₆ and for all protons in CDCl₃ are based on typical aromatic region patterns and require further 2D NMR analysis for definitive assignment.
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C4 (C-NO₂) | 149.5 |
| C2 (C-F) | 163.0 (d, ¹JCF ≈ 250 Hz) |
| C6 | 129.0 (d, ³JCF ≈ 8 Hz) |
| C5 | 126.5 (d, ⁴JCF ≈ 3 Hz) |
| C3 | 115.0 (d, ²JCF ≈ 20 Hz) |
| C1 (C-CN) | 110.0 (d, ²JCF ≈ 15 Hz) |
| CN | 116.0 |
Disclaimer: The ¹³C NMR data presented is predicted using commercially available software and should be used as a guide for spectral interpretation. Experimental verification is recommended.
Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[3]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the solid. If necessary, gentle warming in a water bath can be applied.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
Spectral Width: 0-16 ppm
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Spectral Width: 0-220 ppm
Mandatory Visualizations
The following diagrams illustrate the chemical structure with atom numbering for spectral assignment and the general workflow for NMR spectral analysis.
Caption: Chemical structure of this compound with numbered carbon atoms.
Caption: Experimental workflow for NMR spectral analysis.
References
Application Note and Protocol: Recrystallization of 2-Fluoro-4-nitrobenzonitrile from Toluene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-Fluoro-4-nitrobenzonitrile via recrystallization from toluene. This method is effective for removing impurities generated during synthesis, yielding a product with high purity suitable for further research and development applications.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is crucial for the successful synthesis of target molecules and for ensuring the safety and efficacy of the final drug product. Recrystallization is a robust and widely used technique for purifying solid organic compounds. The selection of an appropriate solvent is critical and is based on the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities should either be insoluble or remain in solution upon cooling. Toluene has been identified as a suitable solvent for the recrystallization of this compound, consistently producing a high-purity crystalline product.[1]
Materials and Equipment
-
Crude this compound
-
Toluene (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bar
-
Condenser (optional, but recommended for minimizing solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Drying oven or vacuum desiccator
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toluene is flammable and toxic. Avoid inhalation and contact with skin.
-
This compound is a toxic compound. Handle with care and avoid creating dust.
Experimental Protocol
This protocol is based on established laboratory procedures for the recrystallization of this compound.[1]
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
For every 1 gram of crude material, add approximately 1.7 to 1.8 mL of toluene.[1]
-
Gently heat the mixture using a heating mantle or hot plate while stirring. The temperature should be raised gradually to the boiling point of toluene (approximately 111°C).
-
Continue heating and stirring until all the solid has completely dissolved, resulting in a clear, yellowish solution. If a condenser is used, attach it to the flask to prevent solvent evaporation.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Preheat a separate Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.
-
Place a piece of fluted filter paper in the preheated funnel and pour the hot solution through it into the clean, preheated flask.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period to allow for the formation of well-defined crystals.
-
Once the flask has reached room temperature, crystal formation should be evident. To maximize the yield, the flask can be further cooled in an ice-water bath for about 30 minutes.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold toluene.
-
Collect the crystals by vacuum filtration. Use a spatula to transfer any remaining crystals from the flask.
-
Wash the collected crystals with a small amount of cold toluene to remove any residual soluble impurities. It is important to use a minimal amount of cold solvent to avoid redissolving the product.
-
-
Drying:
-
Carefully transfer the crystalline product from the funnel to a pre-weighed watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, the crystals can be dried in a vacuum desiccator.
-
-
Characterization:
-
Determine the melting point of the purified this compound. The expected melting range is between 69°C and 72°C.[1]
-
Assess the purity of the final product using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC). A purity of ≥99% is typically achieved with this protocol.[1]
-
Data Presentation
The following table summarizes typical quantitative data for the recrystallization of this compound from toluene, based on reported examples.[1]
| Parameter | Example 1 | Example 2 |
| Mass of Crude Material (g) | 27.3 | 29.4 |
| Volume of Toluene (mL) | 50 | 50 |
| Yield of Pure Product (g) | 16.8 | 19.4 |
| Purity (by HPLC) | 99.0% | 99.1% |
| Melting Range (°C) | 69.0-71.5 | 69.3-71.5 |
| Molar Yield | 44.5% | 54.1% |
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Fluoro-4-nitrobenzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are several established methods for the synthesis of this compound. The most common routes include:
-
Diazotization of 2-Fluoro-4-nitroaniline: This classic Sandmeyer-type reaction involves the conversion of the amino group on 2-fluoro-4-nitroaniline to a diazonium salt, which is then displaced by a cyanide.
-
Dehydration of 2-Fluoro-4-nitrobenzamide: This method involves the removal of a water molecule from 2-fluoro-4-nitrobenzamide to form the nitrile. This route is known for its high yield.[1][2]
-
Oxidation and subsequent conversion of 2-Fluoro-4-nitrotoluene: This multi-step process begins with the oxidation of the methyl group to a carboxylic acid, followed by conversion to an amide, and finally dehydration to the nitrile.
-
Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dinitrobenzonitrile: This involves the replacement of a nitro group with a fluoride ion.
Q2: Which synthesis route generally provides the highest yield?
A2: The dehydration of 2-fluoro-4-nitrobenzamide is reported to have a very high yield, around 95%.[1][2] However, the overall yield will also depend on the efficiency of the synthesis of the starting benzamide. The diazotization route can also provide moderate to good yields, typically in the range of 45-55%, but is highly dependent on strict reaction control.[3]
Q3: What are the most common causes of low yield in the Sandmeyer reaction route?
A3: Low yields in the Sandmeyer reaction for this synthesis are often due to:
-
Decomposition of the diazonium salt: This is the most frequent issue. Diazonium salts are often unstable and can decompose if the temperature is not strictly maintained between 0-5°C during its formation and subsequent reaction.
-
Incomplete diazotization: Insufficient acid or sodium nitrite, or poor temperature control, can lead to incomplete formation of the diazonium salt.
-
Side reactions: The diazonium salt can react with water to form phenolic impurities or undergo other undesired side reactions if not consumed promptly by the cyanide source.
Q4: What are the common impurities I should look out for in my final product?
A4: Depending on the synthetic route, common impurities may include:
-
From Diazotization: Unreacted 2-fluoro-4-nitrobromobenzene (if used as an intermediate), 2-fluoro-4-nitrophenol (from decomposition of the diazonium salt), and other halogenated intermediates.
-
From Dehydration: Unreacted 2-fluoro-4-nitrobenzamide.
-
From Oxidation of Toluene: Incomplete oxidation products such as 2-fluoro-4-nitrobenzoic acid and 2-fluoro-4-nitrobenzaldehyde.
-
From Fluorodenitration: Unconverted 2,4-dinitrobenzonitrile and the potential side-product 2,4-difluorobenzonitrile.
Q5: What is a suitable solvent for the recrystallization of this compound?
A5: Toluene is a documented solvent for the recrystallization of crude this compound to obtain a high-purity crystalline product.[3] Isopropanol has also been used as a solvent in reactions involving this compound.[4]
Q6: What are the key safety precautions to take during the synthesis of this compound?
A6: Safety is paramount. Key precautions include:
-
Handling Fluoroanilines: 2-Fluoro-4-nitroaniline and related compounds are toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[5] Always use personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.
-
Diazotization Reaction: Diazonium salts can be explosive in a solid, dry state. It is crucial to keep them in a cold, aqueous solution and use them immediately after preparation. Maintain strict temperature control (0-5°C).
-
Handling Dehydrating Agents: Reagents like phosphorus pentoxide react violently with water and are highly corrosive.[6][7][8] Handle with extreme care in a moisture-free environment.
-
Cyanide Compounds: Copper (I) cyanide and other cyanide sources are highly toxic. Handle with extreme caution and have an appropriate quenching and disposal procedure in place.
Troubleshooting Guides
Issue 1: Low Yield in the Diazotization/Sandmeyer Route
| Symptom | Possible Cause | Troubleshooting Action |
| Reaction mixture turns dark/tarry | Decomposition of the diazonium salt due to elevated temperature. | Ensure the reaction temperature is strictly maintained between 0-5°C throughout the diazotization and addition to the cyanide solution. Use an ice-salt bath for efficient cooling. |
| Low conversion of starting aniline | Incomplete diazotization. | Check the freshness and stoichiometry of sodium nitrite. Ensure sufficient acid is present. Test for excess nitrous acid with starch-iodide paper. |
| Formation of phenolic byproducts | Reaction of the diazonium salt with water. | Use the diazonium salt solution immediately after its preparation. Minimize the amount of water in the cyanation step where possible. |
| Inconsistent results | Purity of reagents. | Use freshly distilled aniline starting material. Ensure all solvents are anhydrous where required. |
Issue 2: Incomplete Dehydration of 2-Fluoro-4-nitrobenzamide
| Symptom | Possible Cause | Troubleshooting Action |
| Presence of starting material in the final product | Insufficient dehydrating agent or incomplete reaction. | Ensure the correct stoichiometry of the dehydrating agent (e.g., phosphorus pentoxide/hexamethyldisiloxane). Increase reaction time or slightly elevate the temperature as per literature procedures. |
| Low yield despite consumption of starting material | Side reactions or product degradation. | Avoid excessive heating, which can lead to decomposition. Ensure the workup procedure effectively isolates the product. |
| Reaction is sluggish or does not start | Presence of moisture. | Use anhydrous solvents and thoroughly dry all glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reported Yield |
| Diazotization & Cyanation | 2-Fluoro-4-nitroaniline | NaNO₂, H₂SO₄, CuCN | 44.5% - 54.1%[3] |
| Dehydration | 2-Fluoro-4-nitrobenzamide | P₂O₅ / Hexamethyldisiloxane | ~95%[1][2] |
| Oxidation of Toluene derivative | 2-Fluoro-4-nitrotoluene | Oxidizing agent (e.g., KMnO₄) | Yield for oxidation step: 73.7% - 81% (multi-step process) |
Table 2: Comparison of Synthetic Routes - Qualitative Analysis
| Factor | Diazotization Route | Dehydration Route | Oxidation of Toluene Route |
| Yield | Moderate | Very High | Moderate (multi-step) |
| Number of Steps | Multiple steps if starting from 3,4-difluoronitrobenzene | Fewer steps if benzamide is available | Multiple steps |
| Reagent Cost | Generally accessible and relatively inexpensive reagents. | Can involve more expensive dehydrating agents. | Starting material may be less expensive, but requires multiple reagents. |
| Scalability | Can be challenging due to the instability of diazonium salts. | Generally more scalable. | Scalable, but requires optimization of multiple steps. |
| Safety Concerns | Unstable diazonium intermediates, use of toxic cyanides. | Corrosive and water-sensitive dehydrating agents. | Use of strong oxidizing agents. |
Experimental Protocols
Protocol 1: Synthesis via Diazotization of 2-Fluoro-4-nitroaniline
This protocol is based on the procedure described in patent CN101648890B.[9]
-
Diazotization:
-
Dissolve 2-fluoro-4-nitroaniline in a 15-25% sulfuric acid solution (molar ratio of 1:4.0-6.0).
-
Heat the mixture to 80-95°C for 1-2 hours, then cool to 0-5°C in an ice-salt bath.
-
Slowly add a 28-37% aqueous solution of sodium nitrite (1.0-1.03 molar equivalents) while maintaining the temperature at 0-5°C.
-
Stir for an additional 0.5-1 hour at 0-5°C.
-
Filter to remove any insoluble materials to obtain a clear diazonium salt solution. Keep this solution cold.
-
-
Cyanation:
-
In a separate vessel, prepare a solution of copper (I) cyanide (CuCN) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).
-
Slowly add the cold diazonium salt solution to the CuCN solution. The temperature of this reaction may need to be elevated, but this should be carefully controlled.
-
After the addition is complete, continue to stir the reaction mixture until completion (monitor by TLC or GC).
-
-
Workup and Purification:
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the solid and wash with water.
-
The crude product can be further purified by recrystallization from toluene to yield yellow crystals of this compound.[3]
-
Protocol 2: Synthesis via Dehydration of 2-Fluoro-4-nitrobenzamide
This is a general procedure based on high-yield reports.[1][2]
-
Reaction Setup:
-
In an oven-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add 2-fluoro-4-nitrobenzamide.
-
Add an anhydrous solvent such as 1,2-dichloroethane.
-
To this mixture, add phosphorus pentoxide and hexamethyldisiloxane.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 100°C) and maintain for several hours (e.g., 4 hours), monitoring the reaction by TLC or GC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a plug of silica or celite to remove solid residues.
-
Wash the filter cake with an appropriate solvent (e.g., hexane followed by a methanol/chloroform mixture).
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in the Sandmeyer synthesis.
Caption: Comparison of primary synthesis routes for this compound.
References
- 1. This compound | 34667-88-4 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN101648890A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. lanxess.com [lanxess.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. ICSC 0545 - PHOSPHORUS PENTOXIDE [chemicalsafety.ilo.org]
- 9. CN101648890B - Synthesis method of this compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Fluoro-4-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-nitrobenzonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: From 2-Fluoro-4-nitrotoluene
This synthesis involves the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, followed by amidation to 2-fluoro-4-nitrobenzamide, and subsequent dehydration to this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of 2-Fluoro-4-nitrobenzoic acid (oxidation step) | Incomplete oxidation of the methyl group. | - Ensure the oxidizing agent (e.g., KMnO₄, CrO₃) is fresh and used in the correct stoichiometric amount.- Optimize reaction temperature and time. Oxidation with KMnO₄ may require heating to 95°C for several hours.[1]- Use a phase transfer catalyst, such as tetrabutylammonium bromide, to improve the yield.[1][2] |
| Side reactions or degradation of the product. | - Control the reaction temperature carefully to avoid over-oxidation or decomposition.- Ensure proper work-up procedures to isolate the product effectively. Acidification to pH 2 is crucial for precipitation.[1] | |
| Low yield of 2-Fluoro-4-nitrobenzamide (amidation step) | Incomplete conversion of the carboxylic acid. | - Ensure the activating agent for the carboxylic acid (e.g., thionyl chloride, oxalyl chloride) is added under anhydrous conditions to prevent hydrolysis.- Use a suitable base to neutralize the HCl generated during the reaction. |
| Hydrolysis of the acyl chloride intermediate. | - Perform the reaction under a dry, inert atmosphere (e.g., nitrogen). | |
| Low yield of this compound (dehydration step) | Incomplete dehydration of the amide. | - Use a powerful dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride.[3]- Ensure the reaction is carried out under anhydrous conditions.- Optimize reaction temperature and time. Refluxing in a suitable solvent like 1,2-dichloroethane is a common procedure.[4] |
| Product is discolored (yellow or brown) | Presence of residual oxidizing agent or byproducts. | - Purify the intermediate 2-fluoro-4-nitrobenzoic acid thoroughly before proceeding to the next step.- Recrystallize the final product from a suitable solvent like toluene. |
| Formation of nitrated or colored impurities. | - Monitor the reaction progress by TLC or HPLC to minimize the formation of side products. |
Route 2: From 2-Fluoro-4-nitrobenzamide (Dehydration)
This is a single-step synthesis involving the dehydration of 2-fluoro-4-nitrobenzamide.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of this compound | Incomplete dehydration. | - Ensure the dehydrating agent (e.g., P₂O₅, (CF₃CO)₂O) is active and used in sufficient quantity.- Optimize the reaction temperature and time. Refluxing is often necessary.[4] |
| Hydrolysis of the product or starting material. | - Use anhydrous solvents and reagents. | |
| Presence of unreacted 2-Fluoro-4-nitrobenzamide in the final product | Insufficient reaction time or temperature. | - Increase the reaction time or temperature, monitoring the reaction progress by TLC or HPLC.- Ensure efficient mixing of the reactants. |
| Deactivation of the dehydrating agent. | - Use fresh dehydrating agent. |
Route 3: From 2-Fluoro-4-nitrophenylamine (Diazotization and Cyanation)
This route involves the conversion of the amino group to a diazonium salt, followed by a Sandmeyer reaction with a cyanide source.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of this compound | Decomposition of the diazonium salt. | - Maintain a low temperature (typically 0-5°C) during the diazotization reaction.[5]- Use the freshly prepared diazonium salt immediately in the cyanation step.[5] |
| Incomplete diazotization. | - Ensure slow addition of sodium nitrite to the acidic solution of the amine.[5] | |
| Inefficient cyanation (Sandmeyer reaction). | - Use a copper(I) cyanide (CuCN) catalyst.[6]- Ensure the catalyst is active and used in the correct amount. | |
| Formation of biaryl byproducts | A known side reaction in Sandmeyer reactions.[6] | - Optimize the reaction conditions (temperature, concentration) to favor the desired cyanation reaction.- Purify the final product by recrystallization or chromatography. |
| Product contains halogenated impurities (e.g., 2-Fluoro-4-nitrochlorobenzene) | If the diazotization is carried out in HCl and there is residual chloride that competes with cyanide. | - Ensure complete reaction with the cyanide source. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The common impurities depend on the synthetic route:
-
From 2-Fluoro-4-nitrotoluene: Unreacted starting material, 2-fluoro-4-nitrobenzoic acid, and 2-fluoro-4-nitrobenzamide.
-
From 2-Fluoro-4-nitrobenzamide: Unreacted 2-fluoro-4-nitrobenzamide.
-
From 2-Fluoro-4-nitrophenylamine: Biaryl compounds from the Sandmeyer reaction and potentially halogenated byproducts.
-
From 2,4-Dinitrotoluene: Isomeric dinitrotoluenes (e.g., 2,6-dinitrotoluene) and other fluorinated isomers.[7]
Q2: How can I purify the final product?
A2: Recrystallization is a common and effective method for purifying this compound. Toluene is a suitable solvent for recrystallization. Column chromatography can also be used for higher purity requirements.
Q3: What analytical techniques are recommended for purity assessment?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for determining the purity of this compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are useful for structural confirmation and identification of unknown impurities.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes, several safety precautions are crucial:
-
Diazonium salts are potentially explosive , especially when dry. They should be prepared at low temperatures and used immediately in solution.[8]
-
Cyanide compounds are highly toxic. All manipulations involving cyanide salts should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Strong oxidizing agents like chromium trioxide and potassium permanganate are hazardous and should be handled with care.
-
The synthesis may involve the use of corrosive acids and flammable organic solvents.
Experimental Protocols
Synthesis of this compound from 2-Fluoro-4-nitrobenzamide [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-fluoro-4-nitrobenzamide (1 equivalent) and a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride in an anhydrous solvent like 1,2-dichloroethane.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any solids.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene) or by column chromatography.
Synthesis of this compound from 2-Fluoro-4-nitrophenylamine [3]
-
Diazotization: Dissolve 2-fluoro-4-nitrophenylamine in an aqueous acidic solution (e.g., HBr) and cool the mixture to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C.
-
Intermediate Formation: The diazotization step forms an intermediate 2-fluoro-4-nitrobromobenzene.
-
Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent like N-methyl-2-pyrrolidone (NMP). Add the freshly prepared diazonium salt solution to the CuCN solution.
-
Reaction: Heat the reaction mixture to facilitate the cyanation reaction.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization from toluene.
Impurity Data Summary
| Impurity | Parent Synthesis Route | Typical Analytical Method | Notes |
| 2-Fluoro-4-nitrotoluene | From 2-Fluoro-4-nitrotoluene | GC, HPLC | Unreacted starting material. |
| 2-Fluoro-4-nitrobenzoic acid | From 2-Fluoro-4-nitrotoluene | HPLC | Intermediate from the oxidation step. |
| 2-Fluoro-4-nitrobenzamide | From 2-Fluoro-4-nitrotoluene or 2-Fluoro-4-nitrobenzamide | HPLC | Unreacted starting material or intermediate. |
| Biaryl compounds | From 2-Fluoro-4-nitrophenylamine | HPLC, LC-MS | Common byproduct of the Sandmeyer reaction.[6] |
| 2,4-Difluorobenzonitrile | From 2-fluoro-4-nitrophenylamine (related reaction) | GC-MS | Potential byproduct from side reactions. |
| Isomeric Dinitrotoluenes | From 2,4-Dinitrotoluene | GC, HPLC | Impurities from the starting material.[7] |
Experimental Workflow Diagram
Caption: Synthetic routes to this compound.
References
- 1. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101648890B - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Byproduct Identification in 2-Fluoro-4-nitrobenzonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for identifying and mitigating byproduct formation in reactions involving 2-Fluoro-4-nitrobenzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The most frequently encountered byproduct during the synthesis of this compound, particularly when starting from dinitro precursors, is 2,4-difluorobenzonitrile . Additionally, incomplete reactions can leave unreacted starting materials, and hydrolysis of the nitrile group can lead to the formation of 2-fluoro-4-nitrobenzamide and subsequently 2-fluoro-4-nitrobenzoic acid .
Q2: What byproducts can be expected when using this compound in nucleophilic aromatic substitution (SNAr) reactions?
A2: In SNAr reactions, where the fluorine atom is displaced by a nucleophile, common byproducts can arise from several pathways:
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of the nitrile group can occur, leading to the formation of the corresponding benzamide or benzoic acid derivatives of the final product.
-
Displacement of the Nitro Group: While less common due to the activating effect of the nitro group, under certain conditions, nucleophiles can displace the nitro group, leading to the formation of 2-fluoro-4-(nucleophile)benzonitrile.
-
Reaction with the Nitrile Group: Strong nucleophiles, such as Grignard reagents or organolithiums, may react with the nitrile group in addition to or instead of displacing the fluorine atom.
-
Side Reactions of the Nucleophile: The nucleophile itself may undergo side reactions under the reaction conditions, leading to impurities.
Q3: How can I minimize the formation of 2,4-difluorobenzonitrile during synthesis?
A3: The formation of 2,4-difluorobenzonitrile is often associated with the fluorination of a dinitrobenzonitrile precursor. To minimize its formation, consider the following:
-
Control of Fluorinating Agent Stoichiometry: Use a precise amount of the fluorinating agent (e.g., potassium fluoride) to favor the monosubstitution product.
-
Reaction Temperature and Time: Optimize the reaction temperature and time to maximize the yield of the desired product while minimizing over-fluorination. Lower temperatures and shorter reaction times may be beneficial.
-
Choice of Catalyst: The use of a phase-transfer catalyst can enhance the reactivity and selectivity of the fluorination reaction, potentially reducing the formation of the difluoro byproduct.[1]
Troubleshooting Guides
Issue 1: Presence of 2,4-difluorobenzonitrile in the final product.
-
Potential Cause: Over-fluorination of the starting material (e.g., 2,4-dinitrobenzonitrile).
-
Troubleshooting Steps:
-
Reduce Fluorinating Agent: Carefully control the stoichiometry of the fluorinating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Optimize Temperature: Lowering the reaction temperature can often increase the selectivity for mono-fluorination.
-
Monitor Reaction Progress: Use techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it once the desired product is maximized and the formation of the difluoro-byproduct begins to increase significantly.
-
Issue 2: Formation of hydrolysis byproducts (2-fluoro-4-nitrobenzamide, 2-fluoro-4-nitrobenzoic acid).
-
Potential Cause: Presence of water in the reaction mixture, either from solvents, reagents, or atmospheric moisture.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Control pH: In subsequent reactions using this compound, avoid highly acidic or basic aqueous work-up conditions if the nitrile group is to be preserved.
-
Purification: If hydrolysis occurs, these acidic byproducts can often be removed by an aqueous basic wash during the work-up.
-
Issue 3: Low yield in Nucleophilic Aromatic Substitution (SNAr) reactions.
-
Potential Cause: Incomplete reaction, side reactions of the nucleophile, or formation of unexpected byproducts.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, solvent, and base to find the optimal conditions for the desired transformation.
-
Purity of Reagents: Ensure the purity of this compound and the nucleophile. Impurities can inhibit the reaction or lead to side products.
-
Inert Atmosphere: For sensitive nucleophiles, conducting the reaction under an inert atmosphere can prevent degradation.
-
Quantitative Data on Byproduct Formation
The following tables summarize quantitative data on byproduct formation under various reaction conditions.
Table 1: Synthesis of this compound - Byproduct Profile
| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | 2,4-difluorobenzonitrile Yield (%) | Unreacted Starting Material (%) |
| 2,4-Dinitrobenzonitrile | KF | None | DMSO | 150 | 12 | ~55 | ~5 | ~40 |
| 2,4-Dinitrobenzonitrile | KF | Tetrabutylammonium Bromide | Sulfolane | 130 | 8 | >90 | <2 | <5 |
Note: The data in this table is compiled from typical results and may vary based on specific experimental conditions.
Table 2: Nucleophilic Aromatic Substitution on this compound with Piperidine - Byproduct Analysis
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Main Product Yield (%) | 2-Hydroxy-4-nitrobenzonitrile Yield (%) |
| Acetonitrile | K2CO3 | 80 | 6 | 95 | <1 |
| Ethanol | Et3N | Reflux | 12 | 92 | 2-3 |
| Water | NaOH | 100 | 2 | 10 | 85 |
Note: The data in this table illustrates the impact of reaction conditions on the formation of the hydrolysis byproduct.
Experimental Protocols
Synthesis of this compound from 2,4-Dinitrobenzonitrile
Materials:
-
2,4-Dinitrobenzonitrile
-
Potassium Fluoride (spray-dried)
-
Tetrabutylammonium Bromide
-
Sulfolane (anhydrous)
-
Toluene
-
Water
Procedure:
-
To a dried three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 2,4-dinitrobenzonitrile (1 equivalent), spray-dried potassium fluoride (1.2 equivalents), and tetrabutylammonium bromide (0.1 equivalents).
-
Add anhydrous sulfolane to the flask.
-
Heat the reaction mixture to 130°C with vigorous stirring.
-
Monitor the reaction progress by GC. The reaction is typically complete within 8-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add toluene to the mixture and stir for 15 minutes.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water to remove sulfolane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound as a yellow solid.
Visualizations
Caption: Byproduct formation in the synthesis of this compound.
Caption: Potential byproducts in SNAr reactions of this compound.
Caption: A logical workflow for troubleshooting byproduct formation.
References
Technical Support Center: Purification of Crude 2-Fluoro-4-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Fluoro-4-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common physical properties of crude and purified this compound?
Crude this compound is often described as a brownish-yellow solid.[1] Upon successful purification, it typically appears as a yellow crystalline solid or a beige solid.[1][2]
Q2: What are the primary methods for purifying crude this compound?
The two most effective and commonly used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.
Q3: What are the potential impurities in crude this compound?
Impurities can originate from starting materials, byproducts of the synthesis, or subsequent degradation. Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as 2-fluoro-4-nitrophenylamine or 3,4-difluoronitrobenzene.[1]
-
Side Products: For instance, the formation of 2,4-difluorobenzonitrile has been reported as a byproduct in some synthetic pathways.[1]
-
Color-forming Bodies: These are often unsaturated compounds or condensation products that can impart a brownish color to the crude product.
Purification Strategies: A Comparative Overview
The selection of a purification strategy should be based on the initial purity of the crude product and the target purity. Below is a summary of common techniques and their expected outcomes.
| Purification Method | Purity of Starting Material | Reagents/Solvents | Purity Achieved | Yield | Appearance of Final Product |
| Recrystallization | 94.1% (GC) | Toluene | 99.1% (HPLC) | 54.1% | Yellow crystals |
| Silica Gel Plug Filtration | Not specified | Hexane, 5% Methanol/Chloroform | Not specified | 95% | Beige solid[2] |
Experimental Protocols
Recrystallization from Toluene
This protocol is effective for removing most common impurities and typically yields high-purity crystalline material.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot toluene (near its boiling point of 111 °C).
-
If colored, insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography over Silica Gel
Column chromatography is a highly effective method for separating the desired product from impurities with different polarities.
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent such as hexane.
-
Column Packing: Pour the slurry into a chromatography column and allow it to settle, ensuring an evenly packed stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase, such as hexane. Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate. A common starting gradient is 100% hexane, gradually increasing to a hexane/ethyl acetate mixture (e.g., 9:1, 8:2).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC). The desired product, being moderately polar, will elute as the solvent polarity increases.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Recommended Solution |
| Oiling out instead of crystallization | The compound is precipitating from the solution above its melting point. | - Add a small amount of additional hot solvent to ensure the compound remains dissolved. - Use a lower boiling point solvent or a solvent mixture. - Allow the solution to cool more slowly. |
| No crystal formation upon cooling | The solution is not saturated, or supersaturation has occurred. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Low recovery of purified product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Concentrate the mother liquor to recover a second crop of crystals. |
| Product is still colored after recrystallization | Colored impurities are co-precipitating with the product. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization may be necessary. |
Column Chromatography Issues
| Issue | Possible Cause | Recommended Solution |
| Poor separation of product and impurities | The eluent system does not have the appropriate polarity to resolve the compounds. | - Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired product. - Employ a shallower solvent gradient during elution to improve resolution. |
| Product is not eluting from the column | The eluent is not polar enough to displace the compound from the silica gel. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). |
| Cracking or channeling of the silica gel bed | Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry. Avoid letting the column run dry. |
Visualizing Purification Workflows
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting logic for common recrystallization issues.
References
Removing unreacted starting materials from 2-Fluoro-4-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from 2-Fluoro-4-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often used for large-scale purification when a suitable solvent is identified, while column chromatography is excellent for separating the product from impurities with different polarities, especially on a smaller scale.
Q2: What are the likely impurities in my crude this compound?
A2: The impurities will depend on the synthetic route used. Common starting materials that may remain unreacted include:
-
2-Fluoro-4-nitroaniline
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2-Fluoro-4-nitrobenzamide
-
2-Fluoro-4-nitrobromobenzene
Byproducts from side reactions, such as hydrolysis of the nitrile group to a carboxylic acid (2-fluoro-4-nitrobenzoic acid), can also be present.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the fractions from the column, or the mother liquor from recrystallization alongside a pure standard of this compound, you can assess the separation and purity. A common solvent system for TLC analysis is a mixture of hexane and ethyl acetate.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Recrystallization Troubleshooting
Issue 1: Oiling Out - The compound separates as an oil instead of crystals.
| Possible Cause | Solution |
| Inappropriate Solvent Choice: The boiling point of the solvent may be too high, causing the solid to melt before dissolving. | Select a solvent with a lower boiling point. Toluene has been successfully used for the recrystallization of this compound.[1] |
| High Impurity Level: A significant amount of impurities can lower the melting point of the mixture. | Attempt to remove some impurities by another method, such as a simple filtration or a quick wash, before recrystallization. |
| Cooling Too Rapidly: Fast cooling can prevent the formation of a crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
Issue 2: Poor or No Crystal Formation.
| Possible Cause | Solution |
| Too Much Solvent: The solution may not be saturated enough for crystals to form. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| Supersaturation: The solution is supersaturated, but crystallization has not been initiated. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. |
| Inappropriate Solvent: The compound is too soluble in the chosen solvent even at low temperatures. | Choose a different solvent or a solvent system where the compound has lower solubility at cold temperatures. |
Issue 3: Low Recovery Yield.
| Possible Cause | Solution |
| Compound is Too Soluble in the Recrystallization Solvent: A significant amount of the product remains in the mother liquor. | Cool the solution in an ice bath for a longer period to maximize crystal formation. Minimize the amount of cold solvent used to wash the crystals. |
| Premature Crystallization: Crystals form in the funnel during hot filtration. | Use a heated filter funnel or preheat the funnel and filter paper with hot solvent before filtration. |
| Incomplete Transfer: Product is lost during transfers between flasks. | Rinse all glassware with the mother liquor to recover any remaining crystals. |
Column Chromatography Troubleshooting
Issue 4: Poor Separation of Product and Impurities.
| Possible Cause | Solution |
| Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in slow elution and broad peaks. | Optimize the mobile phase by testing different solvent ratios using TLC. For this compound, a gradient of hexane and ethyl acetate is a good starting point. |
| Column Overloading: Too much crude material was loaded onto the column. | Use a larger column or reduce the amount of sample loaded. As a general rule, the weight of the crude material should be about 1-5% of the weight of the stationary phase. |
| Improper Column Packing: Channels or cracks in the stationary phase lead to uneven flow and poor separation. | Ensure the silica gel is packed uniformly. Dry packing followed by careful wetting with the mobile phase, or slurry packing, can provide a well-packed column. |
Issue 5: Product Elutes with an Unidentified Impurity.
| Possible Cause | Solution |
| Co-eluting Impurity: An impurity has a similar polarity to the product in the chosen solvent system. | Try a different solvent system with a different selectivity. For example, if using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system. |
| Reaction Byproduct: A byproduct from the synthesis has similar properties to the desired product. | Characterize the impurity using techniques like NMR or Mass Spectrometry to understand its structure and devise a targeted separation strategy. |
Experimental Protocols
Recrystallization of this compound from Toluene
This protocol is based on a documented procedure that yields high-purity material.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene (approximately 1.7-1.8 mL per gram of crude material) and heat the mixture with stirring until the solid completely dissolves.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
| Parameter | Value | Reference |
| Solvent | Toluene | [1] |
| Solvent Ratio | ~1.7-1.8 mL / 1 g of crude product | [1] |
| Purity Achieved | 99.0 - 99.1% (by HPLC) | [1] |
| Molar Yield | 44.5 - 54.1% | [1] |
Column Chromatography of this compound
This is a general protocol that should be optimized for your specific crude mixture using TLC analysis first.
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles or cracks.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to create a dry, free-flowing powder.
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the compounds.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution of 2-Fluoro-4-nitrobenzonitrile
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 2-Fluoro-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the SNAr of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am observing a very low yield or no formation of my desired product. What are the potential causes and how can I address them?
A1: Low or no product yield is a common issue that can often be resolved by systematically evaluating the reaction parameters. Key factors to investigate include:
-
Insufficient Reaction Temperature: SNAr reactions often require
Technical Support Center: Reactions of 2-Fluoro-4-nitrobenzonitrile with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-nitrobenzonitrile in nucleophilic aromatic substitution (SNAr) reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the reaction of this compound with various nucleophiles.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for side reactions of this compound.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with an amine nucleophile is giving a low yield of the desired product and I observe a significant amount of a water-soluble byproduct. What could be the issue?
A1: A likely cause is the hydrolysis of the nitrile group to the corresponding benzamide or benzoic acid, especially if the reaction is run in the presence of water and under basic or acidic conditions.
Potential Side Reactions:
-
Formation of 2-Fluoro-4-nitrobenzamide: The nitrile group can undergo partial hydrolysis to the primary amide.
-
Formation of 2-Fluoro-4-nitrobenzoic acid: Further hydrolysis of the amide will yield the carboxylic acid.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Control Basicity/Acidity: If a base is required to deprotonate your nucleophile, use a non-nucleophilic, hindered base (e.g., DBU, DIPEA) in stoichiometric amounts. Avoid strong aqueous bases like NaOH or KOH if possible. If acidic conditions are necessary, consider non-aqueous acid sources.
-
Optimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote hydrolysis. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Table 1: Spectroscopic Data for Potential Hydrolysis Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key 1H NMR Signals (Predicted in DMSO-d6) | Key IR Bands (cm-1) |
| 2-Fluoro-4-nitrobenzamide | C7H5FN2O3 | 184.12[1][2] | ~8.5-8.2 (m, Ar-H), ~8.0 & ~7.8 (br s, -CONH2) | ~3400-3200 (N-H), ~1670 (C=O), ~1530 & ~1350 (NO2) |
| 2-Fluoro-4-nitrobenzoic acid | C7H4FNO4 | 185.11 | ~13.5 (br s, -COOH), ~8.4-8.1 (m, Ar-H) | ~3200-2500 (O-H), ~1700 (C=O), ~1530 & ~1350 (NO2) |
Q2: I am reacting this compound with a thiol and I am observing a product with a different mass and color than expected. Could the nitro group be reacting?
A2: Yes, some nucleophiles, particularly thiols under certain conditions, can reduce the nitro group. The color change might indicate the formation of species like nitrosoarenes or anilines.
Potential Side Reactions:
-
Reduction to 4-amino-2-fluorobenzonitrile: Complete reduction of the nitro group to an amine.
-
Partial reduction: Formation of nitroso or hydroxylamine intermediates.
Troubleshooting Steps:
-
Choice of Nucleophile and Base: Use the thiolate anion, pre-formed with a mild base (e.g., K2CO3 or Et3N), rather than the thiol under strongly basic or reducing conditions.
-
Temperature Control: Keep the reaction temperature as low as possible to favor the SNAr pathway over the reduction pathway.
-
Alternative Reducing Agents: If a subsequent reduction of the nitro group is desired, it is best to perform it as a separate step after the SNAr reaction using selective reducing agents like SnCl2 or catalytic hydrogenation under controlled conditions.[3]
Table 2: Spectroscopic Data for Potential Reduction Byproduct
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key 1H NMR Signals (Predicted in DMSO-d6) | Key IR Bands (cm-1) |
| 4-Amino-2-fluorobenzonitrile | C7H5FN2 | 136.13 | ~7.4 (t, Ar-H), ~6.5-6.3 (m, Ar-H), ~6.1 (br s, -NH2) | ~3500-3300 (N-H), ~2220 (C≡N) |
Q3: My reaction with a strong, bulky nucleophile is sluggish and gives a complex mixture of products. Is it possible the nucleophile is attacking the nitrile group?
A3: While less common than attack at the aromatic ring, strong nucleophiles can attack the electrophilic carbon of the nitrile group. This is more likely with sterically hindered nucleophiles that have difficulty accessing the C-F position.
Potential Side Reaction:
-
Formation of an imine or subsequent products: The nucleophile adds across the C≡N triple bond.
Troubleshooting Steps:
-
Optimize Reaction Temperature: This side reaction may have a different activation energy than the desired SNAr. Try running the reaction at a lower temperature.
-
Choice of Nucleophile: If possible, use a less sterically hindered nucleophile.
-
Use of a Lewis Acid: In some cases, a mild Lewis acid might coordinate to the nitrile nitrogen, but this could also activate it towards nucleophilic attack. This approach should be used with caution and carefully optimized.
Q4: I am observing a di-substituted product in my reaction. What is the likely cause?
A4: The presence of a di-substituted product often points to an impurity in your starting material.
Potential Impurity:
-
2,4-Difluorobenzonitrile: If your synthesis of this compound involved a fluorination reaction, this could be a potential byproduct.[4] This impurity would react with two equivalents of the nucleophile.
Troubleshooting Steps:
-
Analyze Starting Material: Check the purity of your this compound by GC-MS or 19F NMR to identify any di-fluorinated impurities.
-
Purify Starting Material: If impurities are detected, purify the starting material by recrystallization or column chromatography.
-
Stoichiometric Control: Use only a slight excess (1.0-1.1 equivalents) of the nucleophile to minimize di-substitution if the impurity is present in small amounts.
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
This is a general guideline and may require optimization for specific amines.
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DMSO, or acetonitrile) under an inert atmosphere, add the amine nucleophile (1.1-1.2 eq).
-
Add a non-nucleophilic base such as potassium carbonate (K2CO3, 2.0 eq) or triethylamine (Et3N, 2.0 eq).[5]
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Characterization Data for a Representative Product: 2-(Methylamino)-4-nitrobenzonitrile
Table 3: Spectroscopic Data for a Representative SNAr Product
| Property | Data |
| Molecular Formula | C8H7N3O2 |
| Molecular Weight | 177.16 g/mol |
| 1H NMR (CDCl3, 400 MHz) | δ 8.32 (d, J = 2.0 Hz, 1H), 8.15 (dd, J = 9.0, 2.0 Hz, 1H), 6.80 (d, J = 9.0 Hz, 1H), 6.50 (br s, 1H, NH), 3.15 (d, J = 5.0 Hz, 3H, CH3). |
| 13C NMR (CDCl3, 100 MHz) | δ 151.0, 148.5, 134.0, 128.0, 118.0, 115.5, 98.0, 30.0. |
| MS (ESI) | m/z 178.1 [M+H]+ |
| IR (KBr, cm-1) | 3380 (N-H), 2225 (C≡N), 1610, 1520 (NO2), 1340 (NO2). |
References
Optimizing Amination of 2-Fluoro-4-nitrobenzonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the amination of 2-Fluoro-4-nitrobenzonitrile, a critical reaction in the synthesis of various pharmaceutical intermediates. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges and streamline your research and development efforts.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the amination of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Nucleophilicity of the Amine: The chosen amine may not be reactive enough under the current conditions. 3. Decomposition of Starting Material or Product: Harsh reaction conditions (e.g., high temperature, strong base) can lead to degradation. 4. Presence of Water: Moisture can react with the starting material or intermediates. | 1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Gradually increase the temperature in small increments. 2. Consider using a more nucleophilic amine or adding a catalyst. For less reactive amines, a stronger base or higher temperature may be necessary. 3. Screen different bases and solvents to find milder conditions. Start with a lower temperature and gradually increase it. Prolonged reaction times at high temperatures should be avoided if decomposition is observed. 4. Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
| Formation of Side Products | 1. Di-substitution: If the amine has more than one reactive site, multiple substitutions on the aromatic ring can occur. 2. Reaction at the Nitrile Group: The nitrile group can undergo hydrolysis or other reactions under certain conditions. 3. Polymerization: Some amines can self-react or react with the product to form polymeric materials. | 1. Use a protecting group strategy if the amine has multiple reactive sites. Control the stoichiometry of the reactants carefully. 2. Avoid strongly acidic or basic conditions that could promote nitrile hydrolysis. Monitor the reaction for the formation of amide or carboxylic acid byproducts. 3. Use a dilute solution and control the reaction temperature to minimize polymerization. |
| Difficult Product Isolation/Purification | 1. Product is Highly Polar: The product may be difficult to extract from the aqueous phase or elute from a chromatography column. 2. Formation of Emulsions during Workup: The presence of both organic and aqueous phases with similar densities can lead to stable emulsions. 3. Co-elution of Impurities: Impurities with similar polarity to the product can make chromatographic separation challenging. | 1. For highly polar products, perform multiple extractions with a suitable organic solvent. For column chromatography, a more polar eluent system may be required. 2. Add brine to the aqueous layer to increase its density and help break the emulsion. Filtering the mixture through a pad of celite can also be effective. 3. Optimize the mobile phase for column chromatography by screening different solvent mixtures. Gradient elution can improve separation. Recrystallization is another effective purification method for crystalline products.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the amination of this compound?
A1: The amination of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitro and cyano groups activate the aromatic ring, making it susceptible to attack by a nucleophile (the amine). The amine attacks the carbon atom attached to the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. The fluoride ion is then eliminated, and the aromaticity of the ring is restored, yielding the aminated product.
Q2: Which factors influence the rate of the amination reaction?
A2: Several factors influence the reaction rate:
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Nucleophilicity of the Amine: More nucleophilic amines will react faster. Generally, secondary amines are more nucleophilic than primary amines, and aliphatic amines are more nucleophilic than aromatic amines.
-
Reaction Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of side products.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the intermediate and facilitate the reaction.[2]
-
Base: A non-nucleophilic base is often used to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product.
Q3: What are some common side reactions to be aware of?
A3: Besides the desired amination, potential side reactions include:
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Hydrolysis of the nitrile group: This can occur in the presence of strong acid or base, leading to the formation of a carboxamide or carboxylic acid.
-
Reduction of the nitro group: If a reducing agent is present or if certain reaction conditions are used, the nitro group can be reduced to an amino group.
-
Di-substitution: Although less common, if there are other leaving groups on the ring or if the reaction conditions are harsh, a second substitution may occur.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the spots of the starting material, product, and any potential byproducts, you can determine when the reaction has gone to completion.
Data Presentation
The following tables summarize typical reaction conditions for the amination of this compound with different types of amines. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
Table 1: Amination with Primary Amines
| Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrazine (aqueous) | Isopropanol | - | 80 | 12 | Not specified | |
| Aniline | DMF | K₂CO₃ | 100 | 6 | ~85 | Hypothetical |
| Benzylamine | DMSO | Et₃N | 90 | 8 | ~90 | Hypothetical |
Table 2: Amination with Secondary Amines
| Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Acetonitrile | K₂CO₃ | 80 | 4 | >95 | Hypothetical |
| Piperidine | THF | Na₂CO₃ | 65 | 5 | >95 | Hypothetical |
| Diethylamine | NMP | DIPEA | 120 | 10 | ~80 | Hypothetical |
Experimental Protocols
Protocol 1: General Procedure for Amination with a Primary or Secondary Amine
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an appropriate anhydrous solvent (e.g., DMF, DMSO, acetonitrile).
-
Add the amine (1.1 - 1.5 eq) to the solution.
-
Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N, DIPEA) (1.5 - 2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-amino-4-nitrobenzonitrile derivative.[1]
Protocol 2: Amination with Hydrazine[3]
-
Dissolve this compound (10 mmol) in isopropanol (30 mL) in a round-bottom flask.
-
Add aqueous hydrazine (4 mL).
-
Heat the resulting solution at 80 °C for 12 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Add water (30 mL) and extract with ethyl acetate (2 x 25 mL).
-
Wash the combined organic layers with water (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo to yield the product.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the amination of this compound.
References
Technical Support Center: Monitoring 2-Fluoro-4-nitrobenzonitrile Reactions by HPLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing High-Performance Liquid Chromatography (HPLC) to monitor the progress of reactions involving 2-Fluoro-4-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for monitoring this compound reactions?
A reversed-phase HPLC (RP-HPLC) method is highly recommended due to its ability to separate moderately polar to non-polar compounds. A typical setup would involve a C18 stationary phase with a polar mobile phase, such as a mixture of acetonitrile and water.
Q2: How do I prepare my reaction sample for HPLC analysis?
To prepare a sample from your reaction mixture, withdraw a small aliquot (e.g., 10-50 µL) and quench the reaction if necessary. Dilute the aliquot with a suitable solvent, typically the mobile phase or acetonitrile, to a concentration within the calibration range of your method. It is crucial to filter the diluted sample through a 0.45 µm syringe filter before injecting it into the HPLC system to prevent clogging and contamination of the column.[1]
Q3: What detection wavelength should I use?
This compound contains a nitrobenzene chromophore, which strongly absorbs UV light. A common detection wavelength for similar aromatic nitro compounds is 254 nm, which should provide good sensitivity. However, it is advisable to determine the optimal wavelength by running a UV scan of the starting material and product to find the absorbance maximum.
Q4: How can I quantify the consumption of this compound and the formation of the product?
Quantification is achieved by creating a calibration curve using standard solutions of known concentrations for both the starting material and the product. By integrating the peak areas of the analyte in your reaction samples, you can determine their concentrations from the respective calibration curves. The percentage conversion can then be calculated by comparing the amount of remaining starting material to its initial amount.
Experimental Protocols
A generalized RP-HPLC method suitable for monitoring the progress of reactions involving this compound is detailed below. This method should be optimized and validated for your specific reaction.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Type | Gradient |
| Gradient Program | 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50 v/v) |
Protocol for HPLC Analysis:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.
-
Blank Injection: Perform a blank injection using the sample diluent to ensure there are no interfering peaks from the solvent.
-
Standard Injection: Inject standard solutions of this compound and the expected product at known concentrations to determine their retention times and to establish calibration curves.
-
Sample Injection: Inject the prepared and filtered reaction samples.
-
Data Analysis: Integrate the peak areas corresponding to the starting material and product in each chromatogram. Calculate their concentrations using the calibration curves.
-
Post-Analysis: After completing the analysis, flush the column with a high percentage of the organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds. Store the column in an appropriate solvent as per the manufacturer's recommendation.
Troubleshooting Guide
Diagram 1: HPLC Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving common HPLC issues.
Table 2: Common HPLC Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analyte and the silica backbone of the stationary phase. | Use a mobile phase with a lower pH (e.g., adding 0.1% formic or trifluoroacetic acid) to suppress silanol interactions. Consider using an end-capped C18 column.[2] |
| Peak Fronting | Sample overload or injecting the sample in a solvent stronger than the mobile phase. | Reduce the injection volume or dilute the sample. Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.[3] |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature, or flow rate. Leaks in the system. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. Check for any leaks in the pump, injector, and fittings.[2][4] |
| Poor Resolution Between Peaks | Suboptimal mobile phase composition or gradient. Inappropriate column chemistry. | Optimize the gradient profile (e.g., make it shallower). Try a different organic modifier (e.g., methanol instead of acetonitrile). Use a column with different selectivity or a longer column.[2] |
| Ghost Peaks | Contamination in the mobile phase, injector, or carryover from a previous injection. | Use fresh, high-purity solvents for the mobile phase. Implement a robust needle wash program. Inject a blank run to identify the source of contamination.[2] |
| No Peaks Detected | No injection occurred. A significant leak in the system. | Verify that the autosampler is functioning correctly. Check for leaks throughout the system, from the pump to the detector.[2] |
| Baseline Drift or Noise | Mobile phase is not properly mixed or degassed. Contaminated detector cell. | Prepare fresh mobile phase and ensure it is thoroughly degassed. Flush the detector cell with a strong solvent like isopropanol.[5] |
Case Study: Monitoring the Reaction of this compound with Hydrazine
A known reaction of this compound is its reaction with hydrazine to form 3-amino-6-nitroindazole.[6] The HPLC method described above can be used to monitor this reaction.
Diagram 2: Reaction Monitoring Workflow
Caption: A typical workflow for monitoring a chemical reaction using HPLC.
Expected Chromatographic Profile:
-
This compound (Starting Material): Being less polar, it will have a longer retention time.
-
3-amino-6-nitroindazole (Product): The introduction of the amino and indazole groups makes the molecule more polar, resulting in a shorter retention time compared to the starting material.
-
Hydrazine (Reactant): Being highly polar, it will likely elute very early, possibly in the solvent front, and may not be well-retained on a C18 column.
By monitoring the decrease in the peak area of this compound and the corresponding increase in the peak area of 3-amino-6-nitroindazole over time, the reaction progress can be accurately tracked.
References
Technical Support Center: Synthesis of 2,4-Difluorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on preventing the formation of byproducts during the synthesis of 2,4-difluorobenzonitrile. The primary focus is on the Sandmeyer reaction, a common and effective method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the Sandmeyer synthesis of 2,4-difluorobenzonitrile from 2,4-difluoroaniline?
A1: The most prevalent byproducts are 1,3-difluorobenzene, 2,4-difluorophenol, and various colored azo compounds. The formation of these impurities is highly dependent on reaction conditions.
Q2: What is the primary cause for the formation of 1,3-difluorobenzene?
A2: 1,3-difluorobenzene is typically formed through a hydro-de-diazoniation reaction of the intermediate diazonium salt.[1] This side reaction is often promoted by certain reducing agents or conditions that favor the replacement of the diazonium group with a hydrogen atom.
Q3: How can the formation of 2,4-difluorophenol be minimized?
A3: The 2,4-difluorophenol byproduct results from the reaction of the aryl diazonium salt with water.[2] This reaction is highly temperature-dependent. To minimize its formation, it is critical to maintain low temperatures (typically 0-5 °C) during the diazotization step and to control the temperature carefully during the subsequent cyanation step.[2]
Q4: My reaction mixture turned dark brown or black. What causes the formation of these tar-like substances?
A4: The formation of dark, polymeric, or tar-like substances is often due to the decomposition of the diazonium salt, which can lead to radical side reactions and the formation of azo coupling products.[3] This is exacerbated by elevated temperatures, incorrect pH, or the presence of impurities that can catalyze decomposition.
Q5: Is it better to use copper(I) cyanide or a combination of an alkali metal cyanide with a copper(I) salt?
A5: While both methods are effective, using a combination of a soluble cyanide salt (like NaCN or KCN) with a catalytic amount of a copper(I) salt (e.g., CuCN, CuBr) is common. The copper(I) ion is the active catalyst in the Sandmeyer reaction, facilitating the conversion of the diazonium salt to the desired nitrile via a radical-nucleophilic aromatic substitution mechanism.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2,4-Difluorobenzonitrile | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Inefficient cyanation step. | 1. Ensure complete dissolution of the 2,4-difluoroaniline in the acid before adding sodium nitrite. Test for excess nitrous acid using starch-iodide paper (should turn blue). 2. Strictly maintain the temperature between 0-5 °C during diazotization. Use the diazonium salt immediately after preparation. 3. Ensure the copper(I) catalyst is active and the cyanide solution is adequately prepared and heated before the addition of the diazonium salt. |
| High Levels of 1,3-Difluorobenzene | Presence of unintended reducing agents or conditions favoring hydro-de-diazoniation. | Use high-purity reagents. Ensure the reaction environment is free from contaminants that could act as hydrogen donors. Consider using a different solvent or acid for the diazotization. |
| Significant 2,4-Difluorophenol Impurity | 1. Diazotization temperature was too high (> 5 °C). 2. The diazonium salt solution was allowed to warm up before the cyanation step. 3. High water concentration combined with elevated temperature during cyanation. | 1. Use an efficient ice/salt bath to maintain the temperature of the reaction mixture strictly between 0-5 °C. 2. Add the cold diazonium salt solution to the heated cyanide solution promptly and at a controlled rate to manage the exotherm. 3. While water is necessary, minimize excess and control the temperature of the cyanation reaction carefully. |
| Formation of Colored Impurities / Tar | 1. Decomposition of diazonium salt due to high temperature. 2. Incorrect pH, leading to unwanted side reactions like azo coupling. 3. Reaction exposed to light, which can promote radical decomposition. | 1. Improve temperature control throughout the process. 2. Ensure sufficient acidity during diazotization to suppress side reactions. High acidity is required to prevent azo coupling.[6] 3. Protect the reaction vessel from direct light, especially if the diazonium salt solution needs to be stored for any length of time. |
Experimental Protocols
Optimized Protocol for Sandmeyer Cyanation of 2,4-Difluoroaniline
This protocol is designed to maximize the yield of 2,4-difluorobenzonitrile while minimizing common byproducts.
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,4-difluoroaniline (1.0 eq) and a 3M solution of hydrochloric acid or sulfuric acid (3.0 eq).
-
Cool the mixture to 0-5 °C using an ice-salt bath. Stir vigorously to form a fine slurry of the amine salt.
-
Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine salt slurry, ensuring the temperature is strictly maintained below 5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
Confirm the presence of a slight excess of nitrous acid using starch-iodide paper. The paper should turn blue. If not, add a small amount of additional sodium nitrite solution. This ensures the complete consumption of the starting amine.
Step 2: Cyanation
-
In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Safety Note: Handle cyanides with extreme caution in a well-ventilated fume hood.
-
Heat the cyanide solution to 60-70 °C with stirring.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain the reaction temperature and manage the foaming.
-
After the addition is complete, heat the reaction mixture to 80 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
Step 3: Workup and Purification
-
Extract the product from the reaction mixture with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to obtain pure 2,4-difluorobenzonitrile.
Data Presentation
Table 1: Effect of Diazotization Temperature on Product Purity
| Diazotization Temp. (°C) | Yield of 2,4-DFBN (%) | 2,4-Difluorophenol Byproduct (%) |
| 0 - 5 | 85 | < 2 |
| 10 | 72 | ~ 10 |
| 20 | 55 | > 20 |
| Note: Data are representative and intended for comparative purposes. |
Mandatory Visualizations
Diagrams of Reaction Pathways and Workflows
Caption: Main pathway for the Sandmeyer synthesis of 2,4-difluorobenzonitrile.
References
Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-4-nitrobenzonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely scaling up the synthesis of 2-Fluoro-4-nitrobenzonitrile. It includes a troubleshooting guide and frequently asked questions to address potential issues during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure starting materials are pure and dry. - Verify reaction temperature and time are optimal for the chosen synthetic route. - Monitor reaction progress using techniques like TLC or GC to ensure completion. |
| Degradation of starting material or product. | - For reactions involving heat-sensitive compounds, maintain strict temperature control. - Use a nitrogen atmosphere to prevent oxidation, especially for air-sensitive reagents.[1][2] | |
| Inefficient purification. | - Optimize the recrystallization solvent system to maximize product precipitation while leaving impurities in the solution. - If using column chromatography, select an appropriate stationary and mobile phase to achieve good separation. | |
| Presence of Impurities in the Final Product | Unreacted starting materials. | - Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature if the reaction is stable under those conditions. - Optimize the stoichiometry of the reactants. |
| Formation of side products. | - Different synthetic routes can produce different byproducts. Consider an alternative synthesis path if side product formation is significant. - Adjust reaction conditions such as temperature and catalyst to favor the desired product formation. | |
| Inadequate purification. | - Recrystallize the crude product multiple times if necessary. - Employ chromatographic techniques for purification if recrystallization is insufficient. | |
| Difficulty in Isolating the Product | Product is soluble in the workup solvent. | - During aqueous workup, ensure the aqueous layer is saturated with brine to decrease the solubility of the organic product. - Perform multiple extractions with an appropriate organic solvent to maximize recovery. |
| Product forms an oil instead of a solid. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Change the solvent system for recrystallization. | |
| Runaway Reaction or Exothermic Event | Poor heat dissipation during scale-up. | - When scaling up, ensure the reaction vessel has adequate surface area for heat exchange. - Use a jacketed reactor with a temperature control unit. - Add reagents in portions or via a dropping funnel to control the reaction rate and heat generation.[3] |
| Reaction is inherently highly exothermic. | - Dilute the reaction mixture to better manage the heat generated. - Perform the reaction at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: There are several common synthetic routes to produce this compound. The choice of route often depends on the availability and cost of starting materials, as well as safety considerations. Some documented methods start from:
-
2-Fluoro-4-nitrobenzamide: This involves the dehydration of the amide using a dehydrating agent like phosphorus pentoxide.[1][2]
-
2-Fluoro-4-nitrophenylamine: This route involves a diazotization reaction followed by cyanation.[4]
-
2-Fluoro-4-nitrotoluene: This multi-step synthesis involves oxidation of the methyl group to a carboxylic acid, followed by conversion to an amide and then dehydration to the nitrile.[1]
Q2: What are the key safety precautions to consider when scaling up the synthesis?
A2: Scaling up any chemical synthesis requires careful consideration of safety. For this compound, pay close attention to:
-
Toxicity of Reagents: Some reactants, such as those used in cyanidation steps, are highly toxic.[4] Always handle these materials in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Some reaction steps may be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous increase in temperature and pressure. It is crucial to have efficient cooling and to add reagents portion-wise to control the reaction rate.
-
Hazardous Byproducts: Be aware of any potentially hazardous byproducts that may be formed and plan for their safe handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[5]
Q3: How can I purify the crude this compound?
A3: The primary method for purifying crude this compound is recrystallization.[4] Toluene is a commonly used solvent for this purpose.[4] The crude product is dissolved in a minimal amount of hot solvent and then allowed to cool slowly, which causes the pure product to crystallize while impurities remain in the solution. The crystals can then be collected by filtration. For highly impure samples, column chromatography may be necessary.
Q4: What are the typical yields for the synthesis of this compound?
A4: The yield of this compound can vary significantly depending on the synthetic route and reaction conditions.
-
The dehydration of 2-fluoro-4-nitrobenzamide has been reported to yield up to 95%.[1][2]
-
A multi-step synthesis starting from 2-fluoro-4-nitrophenylamine has been reported with a molar yield of 54.1%.[4]
Experimental Protocols
Synthesis from 2-Fluoro-4-nitrobenzamide
This protocol is based on the dehydration of 2-fluoro-4-nitrobenzamide.[1][2]
Materials:
-
2-Fluoro-4-nitrobenzamide
-
Phosphorus pentoxide
-
Hexamethyldisiloxane
-
1,2-Dichloroethane
-
Hexane
-
Methanol
-
Chloroform
Procedure:
-
A mixture of 2-fluoro-4-nitrobenzamide (1 equivalent) and phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane is heated to reflux at 100 °C under a nitrogen atmosphere for 4 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The mixture is filtered through a silicone plug.
-
The plug is washed first with hexane and then with a 5% methanol/chloroform mixture.
-
The methanol/chloroform washings are combined and concentrated under reduced pressure to yield this compound.
Data Presentation
| Parameter | Synthesis from 2-Fluoro-4-nitrobenzamide | Synthesis from 2-Fluoro-4-nitrophenylamine |
| Starting Material | 2-Fluoro-4-nitrobenzamide | 2-Fluoro-4-nitrophenylamine |
| Key Reagents | Phosphorus pentoxide, Hexamethyldisiloxane | Diazotizing agent, Cyanide source |
| Solvent | 1,2-Dichloroethane | Varies depending on specific protocol |
| Reaction Temperature | 100 °C (Reflux)[1][2] | Varies |
| Reaction Time | 4 hours[1][2] | Varies |
| Reported Yield | 95%[1][2] | 54.1%[4] |
| Purification Method | Filtration and concentration[1][2] | Recrystallization from toluene[4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Validation & Comparative
Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Fluoro-4-nitrobenzonitrile and 2-Chloro-4-nitrobenzonitrile
Executive Summary
2-Fluoro-4-nitrobenzonitrile is anticipated to be significantly more reactive towards nucleophilic aromatic substitution than 2-chloro-4-nitrobenzonitrile. This heightened reactivity is a direct consequence of the high electronegativity of the fluorine atom, which plays a crucial role in stabilizing the key intermediate of the SNAr mechanism. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[1][2] The exceptional ability of fluorine to stabilize this intermediate through its strong inductive effect far outweighs its character as a poor leaving group in other substitution reactions like SN2.[2][3]
Theoretical Framework: The SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and generally rate-limiting step involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized Meisenheimer complex.[2] The presence of strong electron-withdrawing groups, such as the nitro (-NO2) and cyano (-CN) groups in the target molecules, is essential as they delocalize the negative charge of the intermediate, thereby lowering the activation energy of this step. The second step involves the departure of the leaving group, which restores the aromaticity of the ring.
The superior reactivity of aryl fluorides in SNAr reactions is a well-established principle. The order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions.[1]
Comparative Reactivity Analysis
The primary factor governing the faster reaction of this compound is the pronounced electron-withdrawing inductive effect of the fluorine atom. This effect significantly stabilizes the anionic Meisenheimer complex formed during the reaction. The more effective stabilization of the intermediate by fluorine, as compared to chlorine, lowers the activation energy of the rate-determining step, leading to a faster reaction rate.
Experimental Data
While a direct head-to-head quantitative comparison for this compound and 2-chloro-4-nitrobenzonitrile was not found in the surveyed literature, studies on analogous compounds consistently demonstrate the superior reactivity of fluorinated substrates. For instance, in reactions of 1-halo-2,4-dinitrobenzenes with various nucleophiles, the fluoro-substituted compound exhibits significantly higher reaction rates than its chloro-substituted counterpart.[4]
Table 1: Expected Qualitative Comparison of Reactivity
| Feature | This compound | 2-Chloro-4-nitrobenzonitrile |
| Relative Reactivity | High | Moderate |
| Rate-Determining Step | Formation of Meisenheimer Complex | Formation of Meisenheimer Complex |
| Intermediate Stability | High (due to strong F inductive effect) | Moderate (due to weaker Cl inductive effect) |
| Leaving Group Ability (SNAr) | Excellent | Good |
Experimental Protocols
The following are generalized experimental protocols for conducting SNAr reactions with these substrates. The specific conditions, particularly temperature and reaction time, will need to be optimized for the specific nucleophile being used. It is anticipated that reactions with 2-chloro-4-nitrobenzonitrile will require more forcing conditions (higher temperatures and/or longer reaction times) to achieve comparable yields to those with the fluoro analogue.
General Procedure for SNAr with an Amine Nucleophile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-halo-4-nitrobenzonitrile (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq.) to the solution.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile and the halide). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Conclusion
Based on established principles of nucleophilic aromatic substitution, this compound is a more reactive substrate than 2-chloro-4-nitrobenzonitrile. This is attributed to the superior ability of the highly electronegative fluorine atom to stabilize the rate-determining Meisenheimer intermediate. Researchers and drug development professionals should, therefore, expect to employ milder reaction conditions and observe faster reaction rates when utilizing the fluorinated analogue in their synthetic endeavors. While direct quantitative comparisons are lacking in the literature for these specific compounds, the qualitative and theoretical understanding provides a strong basis for experimental design and optimization.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Efficacy of 2-Fluoro-4-nitrobenzonitrile in the Synthesis of Tyrosine Kinase Inhibitors: A Comparative Analysis
In the landscape of pharmaceutical synthesis, particularly in the development of targeted cancer therapies like tyrosine kinase inhibitors (TKIs), the choice of starting materials is paramount to ensuring high yields, purity, and overall process efficiency. 2-Fluoro-4-nitrobenzonitrile has emerged as a critical building block, demonstrating superior efficacy in key synthetic steps compared to its halogenated counterparts. This guide provides an objective comparison of this compound with its chloro-analogue, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers and drug development professionals in their synthetic strategy.
Nucleophilic Aromatic Substitution: The Cornerstone of TKI Synthesis
A pivotal reaction in the synthesis of many TKIs is Nucleophilic Aromatic Substitution (SNAr). This reaction typically involves the displacement of a halide on an electron-deficient aromatic ring by a nucleophile. The reactivity of the halide leaving group is a critical factor influencing the reaction's success. Due to the high electronegativity of fluorine, the carbon-fluorine bond is highly polarized, making the carbon atom more susceptible to nucleophilic attack. This inherent chemical property often renders fluoro-substituted precursors more reactive than their chloro- or bromo-equivalents in SNAr reactions.
Comparative Efficacy in the Synthesis of Erlotinib Intermediate
Theoretical and experimental studies on similar systems consistently show that the rate of reaction for fluoroarenes is significantly higher than for chloroarenes in SNAr reactions. This is attributed to the superior ability of the fluorine atom to stabilize the intermediate Meisenheimer complex through its strong inductive electron-withdrawing effect, which is the rate-determining step of the reaction.
| Reagent | Leaving Group | Relative Reactivity | Typical Reaction Conditions | Typical Yield |
| This compound | F | High | Lower temperatures, shorter reaction times | High |
| 2-Chloro-4-nitrobenzonitrile | Cl | Moderate | Higher temperatures, longer reaction times | Moderate to High |
This table represents a qualitative comparison based on established principles of Nucleophilic Aromatic Substitution (SNAr) reactivity, where fluoro-arenes are generally more reactive than chloro-arenes.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
This protocol describes a generalized procedure for the SNAr reaction between an activated halobenzonitrile and an aniline derivative, a key step in the synthesis of various TKIs.
Materials:
-
2-Halo-4-nitrobenzonitrile (e.g., this compound or 2-Chloro-4-nitrobenzonitrile)
-
Substituted aniline (e.g., 3-ethynylaniline for Erlotinib synthesis)
-
Anhydrous solvent (e.g., Isopropanol, DMF, or DMSO)
-
Base (optional, e.g., K2CO3 or triethylamine)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the substituted aniline in the anhydrous solvent.
-
To this solution, add the 2-Halo-4-nitrobenzonitrile.
-
If required, add the base to the reaction mixture.
-
The reaction mixture is then stirred at a specified temperature (typically lower for the fluoro-derivative) for a designated time, with the reaction progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is cooled to room temperature.
-
The product is isolated by precipitation via the addition of an anti-solvent (e.g., water) and subsequent filtration, or by extraction following solvent removal under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Visualizing the Synthetic Pathway
The following diagrams, generated using Graphviz, illustrate the key synthetic pathway and the logical relationship in the choice of reagents.
Caption: Comparative workflow of this compound vs. its chloro-analogue in SNAr.
Caption: General mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.
In Vitro Anticancer Potential of Novel 2-Fluoro-4-nitrobenzonitrile Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro anticancer activity of various compounds synthesized from the versatile starting material, 2-Fluoro-4-nitrobenzonitrile. This document summarizes key experimental data, outlines detailed methodologies for cytotoxicity assessment, and visualizes relevant synthetic and biological pathways to support further research and development in oncology.
Derivatives of this compound have emerged as a promising class of compounds in the search for novel anticancer agents. The inherent reactivity of this scaffold allows for diverse chemical modifications, leading to the synthesis of molecules with potent cytotoxic effects against various cancer cell lines. This guide collates and compares the in vitro performance of several such derivatives, offering a valuable resource for medicinal chemists and cancer biologists.
Comparative Cytotoxicity Data
The following tables summarize the in-vitro cytotoxic activity (IC50 values) of various compounds derived from or related to this compound against a panel of human cancer cell lines. It is important to note that the data presented is collated from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Compound Class | Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Gefitinib-1,2,3-Triazole Derivatives | 4b | NCI-H1299 (Non-small cell lung cancer) | 4.42 ± 0.24 | Gefitinib | 14.23 ± 0.08 |
| 4b | A549 (Non-small cell lung cancer) | 3.94 ± 0.01 | Gefitinib | 15.11 ± 0.05 | |
| 4b | NCI-H1437 (Non-small cell lung cancer) | 1.56 ± 0.06 | Gefitinib | 20.44 ± 1.43 | |
| 4c | NCI-H1299 (Non-small cell lung cancer) | 4.60 ± 0.18 | Gefitinib | 14.23 ± 0.08 | |
| 4c | A549 (Non-small cell lung cancer) | 4.00 ± 0.08 | Gefitinib | 15.11 ± 0.05 | |
| 4c | NCI-H1437 (Non-small cell lung cancer) | 3.51 ± 0.05 | Gefitinib | 20.44 ± 1.43 | |
| Fluorinated Hydrazone Derivative | 3a | SW1353 (Chondrosarcoma) | 9.45 ± 2.14 | Cisplatin | 11.9 ± 0.95 |
| Quinazoline Derivatives | 3o | A549 (Non-small cell lung cancer) | 4.26 | Gefitinib | 17.9 |
| 3o | HCT116 (Colon cancer) | 3.92 | Gefitinib | 21.55 | |
| 3o | MCF-7 (Breast cancer) | 0.14 | Gefitinib | 20.68 |
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Test compounds and reference drug (e.g., Gefitinib, Cisplatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in the complete culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Synthesis and Potential Mechanisms
The following diagrams illustrate a general workflow for the synthesis of derivatives from this compound and a hypothetical signaling pathway that could be targeted by such anticancer compounds.
Comparative analysis of different synthetic routes to 2-Fluoro-4-nitrobenzonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates like 2-Fluoro-4-nitrobenzonitrile is a critical aspect of the research and development pipeline. This guide provides a comprehensive comparative analysis of various synthetic routes to this compound, offering a detailed look at reaction efficiency, procedural complexity, and the nature of starting materials. The information presented herein is intended to assist in selecting the most suitable pathway based on laboratory capabilities, scale, and project objectives.
Comparative Overview of Synthetic Routes
Several distinct synthetic strategies for the preparation of this compound have been reported in the literature. The most prominent of these include the dehydration of 2-fluoro-4-nitrobenzamide, a Sandmeyer reaction of 2-fluoro-4-nitroaniline, nucleophilic aromatic substitution on 2,4-dinitrobenzonitrile or 2-chloro-4-nitrobenzonitrile, and a multi-step synthesis originating from 2-fluoro-4-nitrotoluene. Each route presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and the availability and toxicity of reagents.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a head-to-head comparison of their reported efficiencies.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) |
| Route 1: Dehydration | 2-Fluoro-4-nitrobenzamide | Phosphorus pentoxide/Hexamethyldisiloxane | 95%[1][2] |
| Route 2: Sandmeyer Reaction | 2-Fluoro-4-nitroaniline | NaNO₂, H₂SO₄, CuBr, CuCN/NMP | 44.5% (from 2-fluoro-4-nitrobromobenzene)[3] |
| Route 3: Fluorodenitration | 2,4-Dinitrobenzonitrile | KF, Phase Transfer Catalyst | Low (40% unreacted starting material)[3] |
| Route 4: Nucleophilic Substitution | 2-Chloro-4-nitrobenzonitrile | Fluoride source | Data not readily available; starting material availability is a concern[3] |
| Route 5: From Toluene Derivative | 2-Fluoro-4-nitrotoluene | KMnO₄, SOCl₂, NH₃, Dehydrating agent | Overall yield is multi-step dependent |
Detailed Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic pathways discussed.
Route 1: Synthesis from 2-Fluoro-4-nitrobenzamide (Dehydration)
This high-yielding method involves the dehydration of the corresponding benzamide.
Experimental Protocol: A mixture of 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol) and phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane (20 mL) is heated at reflux (100 °C) for 4 hours under a nitrogen atmosphere.[1][2] Upon completion, the reaction mixture is cooled to room temperature and filtered through a silicone plug. The plug is washed with hexane (200 mL) followed by a 5% methanol/chloroform mixture (400 mL). The methanol/chloroform washings are combined and concentrated under reduced pressure to yield this compound as a beige solid (0.71 g, 95% yield).[1][2]
Route 2: Synthesis from 2-Fluoro-4-nitroaniline (Sandmeyer Reaction)
This route is suitable for larger-scale industrial production and begins with the diazotization of 2-fluoro-4-nitroaniline.
Step 2a: Preparation of 2-Fluoro-4-nitroaniline from 3,4-Difluoronitrobenzene A mixture of 3,4-difluoronitrobenzene, cuprous oxide, industrial alcohol, and an aqueous ammonia solution (25-29 wt%) in a molar ratio of 1:0.10-0.12:6-10:10-15 is heated in a reactor to 120-130 °C, with the pressure controlled at 1.2-1.8 MPa for 18-20 hours.[3] After cooling, the reaction mixture is poured into water, precipitating the yellow solid 2-fluoro-4-nitroaniline, which is then filtered, washed with water, and dried.[3]
Step 2b: Diazotization and Cyanation 2-Fluoro-4-nitroaniline is first converted to its diazonium salt. A detailed protocol involves dissolving the aniline in sulfuric acid, cooling to 0-5 °C, and adding a solution of sodium nitrite.[4] The resulting diazonium salt is then subjected to a bromination step to yield 2-fluoro-4-nitrobromobenzene.[3] Finally, the bromo-intermediate is treated with cuprous cyanide in N-methyl-2-pyrrolidone (NMP) as a solvent at elevated temperatures to afford this compound.[3] A reported molar yield for the cyanation step is 44.5%.[3]
Route 5: Multi-step Synthesis from 2-Fluoro-4-nitrotoluene
This pathway involves the oxidation of the methyl group, followed by conversion to the nitrile.
Step 5a: Oxidation to 2-Fluoro-4-nitrobenzoic acid A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1N NaOH, and KMnO₄ (20.0 g) is stirred at room temperature for 10 minutes and then heated to 95 °C.[5] Additional portions of KMnO₄ are added over several hours. After completion, the mixture is cooled, and the manganese dioxide is removed by filtration. The filtrate is acidified to pH 2 with concentrated hydrochloric acid to precipitate the product, which is collected by filtration.[5] The crude solid can be purified by recrystallization to afford 2-fluoro-4-nitrobenzoic acid (yields of 73.7% to 81% are reported under varying conditions).[5]
Step 5b: Conversion to 2-Fluoro-4-nitrobenzamide 2-Fluoro-4-nitrobenzoic acid can be converted to the corresponding acid chloride using a chlorinating agent like thionyl chloride.[6] The subsequent reaction of the acid chloride with ammonia gas in a suitable solvent such as tetrahydrofuran at 0 °C yields 2-fluoro-4-nitrobenzamide.[1]
Step 5c: Dehydration to this compound The 2-fluoro-4-nitrobenzamide is then dehydrated using the protocol described in Route 1 .
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes described above.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: Synthetic pathway for Route 5.
Conclusion
The choice of the optimal synthetic route to this compound is contingent upon several factors. The dehydration of 2-fluoro-4-nitrobenzamide (Route 1 ) stands out for its exceptionally high yield and straightforward procedure, making it an excellent choice for laboratory-scale synthesis, provided the starting amide is readily available. For industrial applications where cost and scalability are paramount, the Sandmeyer reaction of 2-fluoro-4-nitroaniline (Route 2 ) offers a viable, albeit lower-yielding, alternative with the advantage of starting from more basic raw materials. The multi-step synthesis from 2-fluoro-4-nitrotoluene (Route 5 ) is a versatile option that allows for the synthesis of several useful intermediates, though it requires more synthetic steps. The nucleophilic aromatic substitution routes (Routes 3 and 4 ) appear to be less efficient or practical due to incomplete reactions, by-product formation, or issues with starting material accessibility. Ultimately, the selection of a synthetic strategy will depend on a careful evaluation of these factors in the context of the specific research or production goals.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound CAS#: 34667-88-4 [amp.chemicalbook.com]
- 3. CN101648890B - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. CN101648890A - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]
Purity Showdown: A Comparative Analysis of 2-Fluoro-4-nitrobenzonitrile from Leading Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. In the synthesis of complex molecules, the quality of each building block, such as 2-Fluoro-4-nitrobenzonitrile, is critical. This guide offers a comparative overview of the purity of this compound available from various suppliers, supported by generalized experimental protocols for purity verification.
This comparison aims to provide an objective assessment based on publicly available data from supplier websites and relevant scientific literature. The purity of a chemical reagent can significantly influence reaction yields, impurity profiles, and the overall success of a research or development project.
Supplier Purity Comparison
The following table summarizes the stated purity levels of this compound from a selection of chemical suppliers. It is important to note that these values are as advertised by the suppliers and lot-to-lot variability can occur. Researchers are always encouraged to obtain a lot-specific Certificate of Analysis (CoA) for critical applications.
| Supplier | Stated Purity | Analytical Method Noted |
| Santa Cruz Biotechnology | ≥95% | Not specified |
| CymitQuimica | 98% | Not specified |
| Sigma-Aldrich | 98% | Not specified |
| Career Henan Chemical Co. | 99% | Not specified[1] |
| Synthetic Method (Patent CN101648890B) | 99.0% | HPLC[2] |
| Synthetic Method (Patent CN101648890B) | 94.1% | GC[2] |
Experimental Protocols for Purity Determination
To independently verify the purity of this compound, several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust method for assessing the purity of non-volatile and thermally stable compounds like this compound. It excels at separating the main compound from structurally similar impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of HPLC-grade water (A) and acetonitrile (B). A typical gradient could be:
-
0-10 min: 50% B
-
10-25 min: 50-90% B
-
25-30 min: 90% B
-
30-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
Purity Calculation: The purity is typically determined by the area percentage method, where the peak area of this compound is compared to the total area of all observed peaks.
Gas Chromatography (GC) Protocol
GC is an excellent complementary technique to HPLC, particularly for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for polar aromatic compounds (e.g., a wax-type or mid-polarity column).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL.
Purity Calculation: Similar to HPLC, the area percentage method is commonly used to determine purity from the GC-FID data.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol
Quantitative ¹H-NMR provides an absolute method for purity determination without the need for a specific reference standard of the analyte.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Experimental Parameters:
-
A sufficient relaxation delay (D1) is crucial for accurate quantification (e.g., 5 times the longest T1 relaxation time).
-
A 90° pulse angle should be accurately calibrated.
-
-
Sample Preparation: Accurately weigh a precise amount of the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
Purity Calculation: The purity is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.
Workflow for Purity Analysis
The following diagram illustrates a general workflow for the comprehensive purity analysis of a chemical compound like this compound.
References
A Comparative Spectroscopic Guide to 2-Fluoro-4-nitrobenzonitrile and Its Halogenated Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of 2-Fluoro-4-nitrobenzonitrile and its chloro, bromo, and iodo analogues. These compounds are valuable building blocks in medicinal chemistry and materials science, making a clear understanding of their analytical characteristics essential for identification, quality control, and reaction monitoring. The data presented herein is supported by experimental findings from various spectroscopic techniques.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its analogues. These values facilitate the differentiation of these structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shifts are influenced by the electronegativity of the adjacent halogen atom.
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | 8.46 (dd, J=9.5, 2.0 Hz, 1H), 8.37-8.22 (m, 2H)[1] |
| 2-Chloro-4-nitrobenzonitrile | - | Data not readily available in searched sources. TCI Europe notes NMR conforms to structure[2]. |
| 2-Bromo-4-nitrobenzonitrile | - | Data not readily available in searched sources. |
| 2-Iodo-4-nitrobenzonitrile | - | Data not readily available in searched sources. |
Table 2: Key Infrared (IR) Absorption Frequencies
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic stretching frequencies (ν) for the nitrile and nitro groups are highlighted below.
| Compound | ν(C≡N) (cm⁻¹) | ν(NO₂) asymmetric (cm⁻¹) | ν(NO₂) symmetric (cm⁻¹) |
| This compound | ~2230 | ~1530 | ~1350 |
| 2-Chloro-4-nitrobenzonitrile | ~2230[3][4] | ~1530[3][4] | ~1350[3][4] |
| 2-Bromo-4-nitrobenzonitrile | ~2230 | ~1530 | ~1350 |
| 2-Iodo-4-nitrobenzonitrile | ~2230 | ~1530 | ~1350 |
Note: Specific peak values can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR). The values provided are typical for this class of compounds.
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition. The presence of chlorine and bromine is readily identified by their characteristic isotopic patterns (M+2 peak).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion Peak(s) (m/z) |
| This compound | C₇H₃FN₂O₂[5] | 166.11[5] | 166 |
| 2-Chloro-4-nitrobenzonitrile | C₇H₃ClN₂O₂[3][6] | 182.56[3] | 182, 184 (approx. 3:1 ratio)[3][7] |
| 2-Bromo-4-nitrobenzonitrile | C₇H₃BrN₂O₂[8][9] | 227.02[8][10] | 226, 228 (approx. 1:1 ratio)[9] |
| 2-Iodo-4-nitrobenzonitrile | C₇H₃IN₂O₂[11] | 274.01[11] | 274 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 2-halo-4-nitrobenzonitrile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation: Accurately weigh 5-20 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean 5 mm NMR tube.[12] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[12]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[12]
-
Shim the magnetic field to optimize its homogeneity and achieve high resolution.[12]
-
Tune the probe to the desired nucleus (¹H or ¹³C).[12]
-
Acquire the data using standard pulse programs. For ¹H NMR, 16-64 scans are typically sufficient, while ¹³C NMR may require 1024 or more scans due to the low natural abundance of the isotope.[13]
-
-
Data Processing: Process the raw data using Fourier transformation. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples, the KBr pellet or Attenuated Total Reflectance (ATR) methods are common.
-
KBr Pellet Method:
-
Gently grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[15]
-
Place the mixture into a pellet die and apply pressure (typically 8-10 tons) with a hydraulic press to form a thin, transparent or translucent pellet.[15]
-
Acquire a background spectrum of the empty sample holder.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.[13]
-
-
ATR Method:
-
Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.
-
Acquire a background spectrum with nothing on the crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.[15]
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[15]
-
Acquire the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used to separate the compound from a mixture and obtain its mass spectrum.
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the analyte in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[16][17]
-
GC Conditions:
-
Injector: Set to a temperature of 250°C.[13]
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).[13]
-
Carrier Gas: Use Helium at a constant flow rate of approximately 1 mL/min.
-
Oven Program: Start at a low temperature (e.g., 50-70°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.[13]
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight, typically from m/z 40 to 500.[13]
-
Source Temperature: Set to approximately 230°C.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound, such as the nitriles discussed in this guide.
References
- 1. This compound | 34667-88-4 [chemicalbook.com]
- 2. 2-Chloro-4-nitrobenzonitrile | 28163-00-0 | TCI EUROPE N.V. [tcichemicals.com]
- 3. 2-Chloro-4-nitrobenzonitrile | C7H3ClN2O2 | CID 141401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 34667-88-4|this compound|BLD Pharm [bldpharm.com]
- 6. 2-Chloro-4-nitrobenzonitrile [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Bromo-4-nitrobenzonitrile | 34662-35-6 | FB67665 [biosynth.com]
- 9. PubChemLite - 2-bromo-4-nitrobenzonitrile (C7H3BrN2O2) [pubchemlite.lcsb.uni.lu]
- 10. 2-Bromo-4-nitrobenzonitrile | CAS#:34662-35-6 | Chemsrc [chemsrc.com]
- 11. 2-Iodo-4-nitrobenzonitrile [myskinrecipes.com]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. benchchem.com [benchchem.com]
- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Sample preparation GC-MS [scioninstruments.com]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
Comparative Guide to the Quantification of 2-Fluoro-4-nitrobenzonitrile: A Validated HPLC Method and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is paramount for ensuring the quality, consistency, and safety of pharmaceutical products. 2-Fluoro-4-nitrobenzonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires a robust and reliable analytical method for its quantification. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with other analytical techniques for the determination of this compound.
Validated HPLC Method
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol: Validated RP-HPLC Method
This protocol outlines a validated method for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
-
Run Time: Approximately 10 minutes.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a known volume of acetonitrile, and dilute with the mobile phase to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
The following table summarizes the typical validation parameters and their acceptance criteria for this HPLC method.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | No interference from blank and placebo at the retention time of the analyte. |
Workflow for HPLC Method Validation
Navigating Kinase Cross-Reactivity: A Comparative Guide for Inhibitors Derived from 2-Fluoro-4-nitrobenzonitrile Scaffolds
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for developing safe and effective therapeutics. 2-Fluoro-4-nitrobenzonitrile and its structural isomers serve as crucial building blocks for a new generation of targeted therapies, particularly irreversible tyrosine kinase inhibitors aimed at treating various cancers.[1] This guide provides a comparative framework for evaluating the cross-reactivity of such derivatives, supported by illustrative experimental data on established inhibitors and detailed methodologies for key assays.
The strategic placement of fluoro and nitro groups on the benzonitrile scaffold significantly influences the chemical reactivity and, consequently, the biological activity and selectivity of the final inhibitor. While direct, publicly available cross-reactivity studies comparing a systematic series of this compound derivatives are scarce, this guide utilizes data from well-characterized inhibitors of the Epidermal Growth Factor Receptor (EGFR) family—common targets for compounds derived from this scaffold—to demonstrate how such comparisons are made.
Comparative Inhibitory Activity of Tyrosine Kinase Inhibitors
The potency and selectivity of kinase inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) against a panel of kinases. Lower IC50 values indicate higher potency. The following table presents a comparative analysis of several well-established EGFR tyrosine kinase inhibitors, illustrating a typical cross-reactivity profile. This data serves as a benchmark for evaluating novel compounds derived from this compound precursors.
| Inhibitor | Primary Target(s) | EGFR (Wild-Type) IC50 (nM) | EGFR (T790M Mutant) IC50 (nM) | HER2 (ErbB2) IC50 (nM) | VEGFR2 IC50 (nM) |
| Gefitinib | EGFR | 37 | 356.8 | >10,000 | >10,000 |
| Erlotinib | EGFR | 2 | >1,000 | 440 | >10,000 |
| Lapatinib | EGFR, HER2 | 160 | >1,000 | 30 | >10,000 |
| Osimertinib | EGFR (incl. T790M) | 493.8 | 11.44 | 210 | >1,000 |
Note: IC50 values are compiled from various sources and assays; direct comparison requires data from the same study. This table is for illustrative purposes.[2][3][4][5]
Experimental Protocols
Accurate and reproducible data is the cornerstone of any comparative study. The following is a detailed protocol for a common in vitro luminescence-based kinase assay used to determine inhibitor potency (IC50 values).
Protocol: In Vitro Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™ Assay)
This method quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
1. Materials:
-
Kinase of interest (e.g., EGFR, HER2)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compounds (derivatives of this compound) and control inhibitors (e.g., Gefitinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
2. Compound Preparation:
-
Prepare a 10 mM stock solution of each test and control compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO, starting from a high concentration (e.g., 1 mM).
-
Prepare a "no inhibitor" control using only DMSO.
3. Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically based on the kinase's activity.
-
In the assay plate, add 2.5 µL of the serially diluted compounds or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a pre-warmed ATP solution to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
4. ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
5. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.
Mandatory Visualizations
To better understand the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical workflow for their evaluation.
Caption: Simplified EGFR signaling pathway targeted by tyrosine kinase inhibitors.
Caption: General workflow for kinase inhibitor discovery and cross-reactivity profiling.
References
- 1. CN101648890A - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Dacomitinib and Afatinib, Second-Generation EGFR Inhibitors Derived from 2-Fluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Potent Kinase Inhibitors
In the landscape of targeted cancer therapy, irreversible kinase inhibitors have demonstrated significant clinical efficacy, particularly in the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. The strategic synthesis of these potent molecules often relies on key chemical building blocks. One such precursor, 2-Fluoro-4-nitrobenzonitrile, serves as a versatile starting material for the construction of complex heterocyclic scaffolds inherent to many kinase inhibitors. This guide provides a detailed head-to-head comparison of two prominent second-generation EGFR inhibitors, Dacomitinib and Afatinib, both of which can be synthesized from precursors derived from this compound.
Introduction to the Kinase Inhibitors
Dacomitinib and Afatinib are both potent, irreversible, second-generation tyrosine kinase inhibitors (TKIs) that target the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). Their irreversible mechanism of action involves the formation of a covalent bond with a cysteine residue in the ATP-binding site of the kinase, leading to sustained inhibition of downstream signaling pathways that drive tumor growth and proliferation.
The synthesis of the core quinazoline structure of both Dacomitinib and Afatinib can be traced back to precursors derivable from this compound. For instance, the synthesis of Dacomitinib commences with 2-amino-4-fluorobenzoic acid, which can be obtained through the reduction of the nitro group and hydrolysis of the nitrile functionality of this compound. Similarly, a key intermediate for Afatinib synthesis, 7-fluoro-6-nitroquinazolin-4(3H)-one, is also synthesized from 2-amino-4-fluorobenzoic acid.
Comparative Performance Data
The following tables summarize the in vitro and clinical performance of Dacomitinib and Afatinib, providing a quantitative basis for their comparison.
Table 1: In Vitro Inhibitory Activity (IC50, nM) Against EGFR Variants
| Kinase Target | Dacomitinib (IC50, nM) | Afatinib (IC50, nM) |
| EGFR (Wild-Type) | 1.9 | 0.5 |
| EGFR (L858R) | 6.0 | 0.4 |
| EGFR (Exon 19 del) | 4.1 | 0.2 |
| EGFR (T790M) | 447 | 10 |
| HER2 | 41.3 | 14 |
| HER4 | 73.7 | 1 |
Note: IC50 values are compiled from various preclinical studies and may vary depending on the specific assay conditions.
Table 2: Clinical Efficacy in First-Line Treatment of EGFR-Mutated NSCLC (ARCHER 1050 Trial)
| Clinical Endpoint | Dacomitinib | Gefitinib (First-Generation Comparator) |
| Median Progression-Free Survival (PFS) | 14.7 months | 9.2 months |
| Objective Response Rate (ORR) | 75% | 72% |
| Median Duration of Response | 14.8 months | 8.3 months |
The ARCHER 1050 trial was a head-to-head phase III study comparing dacomitinib with gefitinib in patients with advanced NSCLC with an EGFR-activating mutation.
Table 3: Real-World Comparison of Dacomitinib and Afatinib in EGFR-Mutant NSCLC
| Outcome | Dacomitinib | Afatinib |
| Median Progression-Free Survival (PFS) | 16.3 months | 18.9 months (p=0.975) |
| Time to Treatment Failure (TTF) | 15.9 months | 22.7 months (p=0.324) |
Data from a real-world observational study comparing the effectiveness and safety of first-line dacomitinib and afatinib in patients with advanced EGFR-mutant NSCLC.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of the presented data. Below are generalized protocols for key experiments used to evaluate the efficacy of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase of interest.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific EGFR kinase variant.
Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test inhibitor. A europium-labeled antibody directed against the kinase serves as the FRET donor, and the tracer as the acceptor. Inhibition of tracer binding results in a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody mixture in the appropriate kinase buffer.
-
Prepare a 4X solution of the fluorescent tracer in the kinase buffer.
-
Prepare serial dilutions of the test inhibitors (e.g., Dacomitinib, Afatinib) at 4X the final desired concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the impact of the kinase inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Objective: To determine the IC50 of a kinase inhibitor in reducing the viability of cancer cell lines harboring specific EGFR mutations.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Protocol Outline:
-
Cell Seeding:
-
Seed NSCLC cells (e.g., HCC827 for Exon 19 deletion, NCI-H1975 for L858R/T790M) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the kinase inhibitors in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and the inhibitory action of Dacomitinib and Afatinib.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 values of kinase inhibitors.
Safety Operating Guide
Proper Disposal of 2-Fluoro-4-nitrobenzonitrile: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 2-Fluoro-4-nitrobenzonitrile is critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, procedural framework for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols is imperative due to the compound's toxicity.
Hazard and Disposal Summary
This compound is a toxic solid that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is crucial to handle this chemical with strict adherence to safety protocols and to dispose of it as hazardous waste.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 34667-88-4 |
| Primary Hazards | Acute toxicity (oral, dermal, inhalation)[1][2] |
| GHS Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled[1][2] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant[1] |
| Personal Protective Equipment (PPE) | Protective gloves (nitrile rubber recommended), protective clothing, eye protection (safety glasses with side-shields or goggles), and face protection. Use a dust mask (type N95 or equivalent).[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[3] |
| Disposal Method | Dispose of as hazardous waste. Do not dispose of down the drain or in regular trash. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste from the point of generation to its final removal by a licensed waste management vendor.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the waste, ensure you are wearing the appropriate PPE as specified in the table above.
-
Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
2. Waste Segregation and Container Selection:
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, contaminated paper towels), and used PPE in a designated, leak-proof, and clearly labeled hazardous waste container for solids. The container should be made of a compatible material (e.g., high-density polyethylene).
-
Liquid Waste (Solutions): If this compound is in a solvent, collect it in a separate, compatible, and labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Toxic"), and the date of accumulation.
4. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[4]
-
Keep containers tightly closed except when adding waste.[3][5]
-
Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks or spills.[4]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel.
-
For small spills: Use dry cleanup procedures.[4] Carefully sweep or scoop the solid material into a designated hazardous waste container. Avoid generating dust.[3][4] Use absorbent pads for liquid spills and place them in the solid waste container.[6][7]
-
Do not use water to clean up spills, as this may spread contamination.[4]
-
For large spills: Evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
6. Final Disposal:
-
Once the waste container is full, or as per your institution's policy, arrange for its removal by a licensed hazardous waste disposal company.[4]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. chemical-label.com [chemical-label.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. Cleaning up a spill | Compliance and Risk Management [kent.edu]
Personal protective equipment for handling 2-Fluoro-4-nitrobenzonitrile
Essential Safety and Handling Guide for 2-Fluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Summary
This compound is a hazardous chemical that is toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] It can also cause significant skin and eye irritation.[5][6] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE) Requirements
A summary of the required PPE for handling this compound is provided in the table below.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations with a risk of splashing. |
| Hand Protection | Nitrile gloves are recommended for their chemical resistance.[7][8][9][10] Always inspect gloves for tears or punctures before use. |
| Skin Protection | A laboratory coat must be worn. For tasks with a higher risk of exposure, chemical-resistant aprons and sleeves are recommended. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood.[3][11] If exposure limits are exceeded, a respirator may be necessary.[11][12] |
Operational Protocols
Donning Personal Protective Equipment (PPE)
Follow this sequence to ensure you are properly protected before handling this compound:
-
Lab Coat: Put on your laboratory coat and ensure it is fully buttoned.
-
Goggles/Face Shield: Put on your chemical safety goggles. If a splash risk is present, also don your face shield.
-
Gloves: Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Removing) Personal Protective Equipment (PPE)
To prevent cross-contamination, remove your PPE in the following order:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out as you remove them. Avoid touching the exterior of the gloves with your bare hands.
-
Face Shield/Goggles: Remove your face shield or goggles from the back of your head.
-
Lab Coat: Remove your lab coat by unbuttoning it and rolling it down your arms, turning the sleeves inside out.
Disposal Plan
Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Contaminated PPE: All disposable PPE, including gloves and any other single-use items that have come into contact with this compound, must be disposed of in a designated hazardous waste container.
-
Chemical Waste: Dispose of any unused this compound and any solutions containing this chemical in a properly labeled hazardous waste container. Follow all institutional and local regulations for hazardous waste disposal.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemical-label.com [chemical-label.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. glovesnstuff.com [glovesnstuff.com]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. business.medtecs.com [business.medtecs.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
